Cholic acid anilide
Descripción
Propiedades
IUPAC Name |
(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXWZASFPIWEW-ANGOZFNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Cholic Acid Anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of cholic acid anilide, a synthetic derivative of cholic acid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.
Core Physicochemical Properties
This compound, also known as N-phenyl cholanamide, possesses a unique molecular structure that combines the steroidal backbone of a bile acid with an aromatic aniline moiety. This structural modification significantly influences its chemical and physical characteristics, distinguishing it from its parent compound, cholic acid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₅NO₄ | [1][2] |
| Molecular Weight | 483.68 g/mol | [1] |
| CAS Number | 6912-96-5 | [1][2] |
| Appearance | Crystalline solid | |
| Melting Point | Data not available for this compound. For comparison, the melting point of cholic acid is 200-201 °C. | [1] |
| pKa | Data not available for this compound. For comparison, the pKa of cholic acid is approximately 4.98. | |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [2] |
Experimental Protocols
The synthesis and characterization of this compound are crucial for obtaining a pure and well-defined compound for experimental studies. The following sections detail the methodologies for its synthesis and characterization, based on established procedures for similar bile acid amides.
Synthesis of this compound
The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general and efficient method for this transformation is the coupling of the carboxylic acid group of cholic acid with the amino group of aniline using a suitable coupling agent.
Materials:
-
Cholic acid
-
Aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or other activators
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of Cholic Acid: In a round-bottom flask, dissolve cholic acid in anhydrous DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution at 0 °C. Stir the mixture at this temperature for 30 minutes and then at room temperature for 2-4 hours to form the active ester.
-
Amide Coupling: In a separate flask, dissolve aniline (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the activated cholic acid. Let the reaction proceed at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound. The presence of characteristic peaks for both the cholic acid steroid nucleus and the anilide phenyl group, as well as the disappearance of the carboxylic acid proton signal, confirms the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, primarily as an inhibitor of Clostridium difficile spore germination and as a potential anticancer agent.[3]
Inhibition of C. difficile Spore Germination
This compound is a potent inhibitor of C. difficile spore germination, with a reported IC₅₀ value of 1.8 µM.[2] This activity is crucial in the context of preventing the recurrence of C. difficile infections, as the germination of spores is a key step in the initiation of the disease. The precise mechanism of inhibition is an area of ongoing research but is thought to involve interference with the bile acid-mediated signaling pathways that trigger germination.
Anticancer Activity: Kinase Inhibition and Apoptosis
Emerging evidence suggests that this compound exhibits anticancer properties by inhibiting the activity of specific kinases and inducing apoptosis in cancer cells.[1] While the specific kinase targets are not yet fully elucidated, the general mechanism involves the disruption of signaling pathways that are critical for cancer cell growth and survival.
The induction of apoptosis by this compound is a key aspect of its anticancer potential. This process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The proposed signaling pathway, based on the known mechanisms of other bile acid derivatives, likely involves the following key steps:
-
Kinase Inhibition: this compound may inhibit one or more protein kinases that are upstream in pro-survival signaling pathways.
-
Induction of Oxidative Stress: Similar to other bile acids, it may induce the production of reactive oxygen species (ROS).
-
Activation of Apoptotic Pathways: The inhibition of survival signals and the increase in ROS can lead to the activation of the intrinsic and/or extrinsic pathways of apoptosis. This often involves the activation of caspase cascades, leading to the execution of cell death.
Potential Apoptosis Signaling Pathway of this compound:
References
An In-depth Technical Guide on the Crystal Structure Analysis of Cholic Acid Anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of cholic acid anilide, an inclusion compound formed between cholic acid and aniline. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow. This information is crucial for understanding the three-dimensional arrangement of this compound, which can inform rational drug design and the development of novel therapeutic agents. This compound has been noted as a potent inhibitor of cancer cell growth and proliferation, inducing apoptosis in human cancer cells.[1]
Crystallographic Data of Cholic Acid-Aniline Inclusion Compound
The crystal structure of the cholic acid-aniline inclusion compound has been determined by X-ray crystallography.[2][3] The key quantitative data from this analysis are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C24H40O5 + C6H7N |
| Molecular Weight | 501.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 13.801(3) Å |
| b | 8.066(3) Å |
| c | 14.094(3) Å |
| β | 116.01(1)° |
| Volume (V) | 1409.9(7) ų |
| Molecules per Unit Cell (Z) | 2 |
| Calculated Density (Dc) | 1.182 g cm⁻³ |
| Final R-value | 0.050 for 1448 reflections [I > 3.00σ(I)] |
Table 1: Summary of Crystallographic Data for Cholic Acid-Aniline.[2]
Experimental Protocols
The determination of the crystal structure of the cholic acid-aniline inclusion compound involved the following key experimental procedures:
1. Crystallization: Colorless, needle-like crystals of the cholic acid-aniline complex were obtained from a solution of cholic acid in aniline.[2]
2. X-ray Data Collection: Intensity data were collected on a Rigaku AFC7R diffractometer using Cu-Kα radiation. A ω-2θ scan mode was employed to collect data up to a 2θ value of 120.1°.[2]
3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the MULTAN88 and DIRDIF92 programs.[2] The structure was then refined by a full-matrix least-squares procedure.[2] The final R-value for the structure was 0.050 for 1448 observed reflections with intensities greater than three times their standard deviation [I > 3.00σ(I)].[2] The absolute configuration of the molecule was established using Hamilton's method.[2]
Visualization of Experimental Workflow
The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.
Figure 1: Experimental workflow for the crystal structure analysis of this compound.
Structural Insights
The crystal structure reveals that cholic acid molecules arrange to form an amphiphilic layered structure. These layers create channels where the aniline "guest" molecules are accommodated.[2] The nitrogen atom of the aniline molecule is involved in hydrogen bonding with the hydroxyl groups of the cholic acid molecules.[2] Specifically, the nitrogen atom of aniline is hydrogen-bonded to the oxygen atoms O(26) and O(29) of cholic acid at distances of 3.26(2) Å and 3.23(1) Å, respectively.[2] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the formation of this inclusion compound and can aid in the design of new materials and drug delivery systems.
References
- 1. This compound | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]
- 2. Crystal structures of cholic acid–aniline and –3-fluoroaniline inclusion compound; fluorine atom effect on channel and hydrogen bonding pattern - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structures of cholic acid–aniline and –3-fluoroaniline inclusion compound; fluorine atom effect on channel and hydrogen bonding pattern - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Biological Frontier of Synthetic Cholic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The steroid nucleus of cholic acid, a primary bile acid, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its unique amphipathic nature, coupled with the potential for diverse chemical modifications, has enabled the synthesis of a wide array of derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the core biological activities of synthetic cholic acid derivatives, focusing on their roles as antimicrobial agents, modulators of key metabolic signaling pathways, and potential anticancer therapeutics. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation cholic acid-based drugs.
Antimicrobial Activity of Cationic Cholic Acid Derivatives
A significant area of research has focused on the development of cationic amphiphilic cholic acid derivatives as mimics of antimicrobial peptides (AMPs). These synthetic molecules typically feature the hydrophobic steroid backbone of cholic acid appended with cationic groups, often through amino acid or other linker moieties. This design strategy creates facially amphiphilic molecules that can selectively interact with and disrupt microbial cell membranes.
The primary mechanism of action for many of these derivatives involves the electrostatic interaction between the positively charged groups on the cholic acid derivative and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the hydrophobic steroid core into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell death.[1][2]
Data Presentation: Antimicrobial and Hemolytic Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) and hemolytic activity (HC50) of selected synthetic cholic acid derivatives against various pathogens. Lower MIC values indicate greater antimicrobial potency, while higher HC50 values suggest lower toxicity to mammalian red blood cells, indicating a favorable therapeutic index.
| Compound ID | Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Reference |
| BA-2/4 Butyl | C-24 ester with a quaternary amine-terminated butyl chain | S. aureus (MRSA) | 0.5–1 | 205 | [3] |
| E. coli | 1–2 | 205 | [3] | ||
| BA-3/4 Butyl | C-24 ester with three quaternary amine-terminated butyl chains | S. aureus | 2–4 | >1000 | [3] |
| BA-2/4 Hexyl | C-24 ester with a quaternary amine-terminated hexyl chain | Gram-negative bacteria | 2–64 | 191-201 | [3] |
| Analogue 16d | Mono-substituted with lysine at C-3 | S. aureus SA38 | 4 | Not Reported | [1] |
| Analogue 17c | Di-substituted with lysine at C-3 and C-7 | S. aureus SA38 | 4 | Not Reported | [1] |
| P. aeruginosa | 8 | Not Reported | [1] | ||
| Analogue 17d | Di-substituted with lysine at C-3 and C-12 | S. aureus SA38 | 4 | Not Reported | [1] |
| P. aeruginosa | 8 | Not Reported | [1] | ||
| CABI-6 | N-methyl benzimidazole at C-3, C-7, C-12 and a hexyl chain at C-24 | S. aureus | 16 | Not Reported | [4] |
| S. oralis | 2 | Not Reported | [4] |
Experimental Workflow: Determining Antimicrobial and Hemolytic Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity (HC50) of synthetic cholic acid derivatives.
Modulation of Farnesoid X Receptor (FXR) and Takeda G-protein Coupled Receptor 5 (TGR5)
Synthetic cholic acid derivatives have been extensively investigated as potent and selective modulators of the Farnesoid X Receptor (FXR) and the Takeda G-protein Coupled Receptor 5 (TGR5), both of which are key regulators of bile acid, lipid, and glucose metabolism.
FXR is a nuclear receptor that acts as a bile acid sensor. Activation of FXR by agonists leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis.[5][6][7] Synthetic derivatives, such as Obeticholic Acid (OCA), a 6α-ethyl derivative of chenodeoxycholic acid, are potent FXR agonists that have been developed for the treatment of liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[8]
TGR5 , a G-protein coupled receptor, is activated by bile acids in the gastrointestinal tract and other tissues, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose homeostasis.[9] Synthetic cholic acid derivatives have been designed to selectively activate TGR5, offering a promising therapeutic strategy for type 2 diabetes and other metabolic disorders.[10][11]
Signaling Pathways
Caption: Simplified signaling pathways for FXR and TGR5 activation by synthetic cholic acid derivatives.
Data Presentation: FXR and TGR5 Agonist Activity
The following table presents the half-maximal effective concentrations (EC50) of various synthetic cholic acid derivatives for FXR and TGR5 activation. Lower EC50 values indicate higher potency.
| Compound | Target | EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | FXR | ~50 | [12] |
| Obeticholic Acid (OCA) | FXR | 0.13 | [13] |
| EDP-305 | FXR | 0.008 | [13] |
| Lithocholic acid (LCA) | TGR5 | 0.03 - 3.70 | [14] |
| 6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) | TGR5 | Potent agonist | [9] |
| (23R)-12β,23-dimethyl-18-nor-chenodeoxycholic acid (46) | TGR5 | 25 | [10] |
| 12β-methyl-17-epi-18-nor-chenodeoxycholic acid 53 | TGR5 | 25 | [10] |
| Cholic acid-7-sulfate (CA7S) | TGR5 | 0.17 | [14] |
Anticancer Activity of Synthetic Cholic Acid Derivatives
Recent studies have highlighted the potential of synthetic cholic acid derivatives as anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[15][16] The mechanisms of action are diverse and can involve the modulation of key signaling pathways implicated in cancer progression.
The design of these anticancer derivatives often involves conjugation of the cholic acid scaffold with other bioactive molecules, such as phenolic compounds or amino acids, to enhance their cytotoxicity and selectivity towards cancer cells.[15]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected synthetic cholic acid derivatives against different cancer cell lines.
| Compound ID | Parent Bile Acid | Cancer Cell Line | IC50 (µmol/L) | Reference |
| Compound 4 | Cholic Acid | HCT116 (Colon) | 28.90 | [16] |
| Compound 5 | Cholic Acid | HCT116 (Colon) | 21.32 | [16] |
| Compound 6 | Cholic Acid | HCT116 (Colon) | 25.47 | [16] |
| Compound 7 | Cholic Acid | HCT116 (Colon) | 26.81 | [16] |
| Compound 9 | Chenodeoxycholic Acid | Various | >20 | [15] |
| Compound 15 | Chenodeoxycholic Acid | HCT116 (Colon) | 28.9 | [15] |
| Compound 16 | Chenodeoxycholic Acid | HCT116 (Colon) | 27.43 | [15] |
| Compound 6 (CDC-deoxyadenosine derivative) | Chenodeoxycholic Acid | K562 (Leukemia) | 8.51 | [17] |
| Jurkat (Leukemia) | 10.47 | [17] | ||
| Compound 9 (CDC derivative) | Chenodeoxycholic Acid | K562 (Leukemia) | 16.2 | [17] |
| HCT116 (Colon) | 17.0 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the microdilution method.
-
Preparation of Bacterial Inoculum:
-
Streak bacteria onto a suitable agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
-
Preparation of Cholic Acid Derivatives:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without any derivative) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the cholic acid derivative that completely inhibits visible bacterial growth.
-
Hemolysis Assay
This protocol is used to assess the lytic activity of the derivatives against red blood cells (RBCs).
-
Preparation of Red Blood Cells:
-
Collect fresh whole blood in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet several times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Incubation:
-
In a 96-well plate, mix the RBC suspension with various concentrations of the cholic acid derivatives.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
-
Calculation of HC50:
-
Calculate the percentage of hemolysis for each concentration relative to the positive control.
-
The HC50 is the concentration of the derivative that causes 50% hemolysis.
-
FXR Transactivation Assay
This cell-based reporter gene assay is used to measure the activation of FXR.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the synthetic cholic acid derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA or OCA).
-
-
Luciferase Assay:
-
After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
TGR5 cAMP Assay
This assay measures the activation of TGR5 by quantifying the intracellular accumulation of cyclic AMP (cAMP).
-
Cell Culture:
-
Use a cell line stably expressing TGR5 (e.g., CHO-K1 or HEK293).
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the synthetic cholic acid derivatives in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Include a vehicle control and a positive control (e.g., a known TGR5 agonist).
-
-
cAMP Measurement:
-
After a short incubation period (e.g., 30 minutes), lyse the cells.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates.
-
Plot the dose-response curve and calculate the EC50 value.
-
Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the effect of the derivatives on cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthetic cholic acid derivatives.
-
Include a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 48 or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
Synthetic cholic acid derivatives represent a promising and versatile class of molecules with a broad spectrum of biological activities. Their ability to be tailored for specific interactions with biological targets, such as microbial membranes and key metabolic receptors, underscores their potential in addressing significant unmet medical needs in infectious diseases, metabolic disorders, and oncology. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective cholic acid-based therapeutics.
References
- 1. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facially Amphiphilic Bile Acid-Functionalized Antimicrobials: Combating Pathogenic Bacteria, Fungi, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl Benzimidazole Tethered Cholic Acid Amphiphiles Can Eradicate S. aureus-Mediated Biofilms and Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid derivatives as ligands of the farnesoid X receptor. Synthesis, evaluation, and structure-activity relationship of a series of body and side chain modified analogues of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 12β-methyl-18- nor-avicholic acid analogues as potential TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Bile Acid Conjugates with Anticancer Activity: Most Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Cholic Acid Anilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholic acid anilide, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide (CaPA), is a synthetic derivative of the primary bile acid, cholic acid. While structurally similar to endogenous bile acids that play crucial roles in host metabolism through the activation of farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), the primary and well-characterized mechanism of action of this compound lies in its potent inhibition of Clostridioides difficile spore germination.[1][2] This technical guide provides an in-depth exploration of this established mechanism and discusses the potential, though currently unconfirmed, interactions with host bile acid receptors.
I. Inhibition of Clostridioides difficile Spore Germination
The most significant biological activity of this compound is its ability to prevent the germination of C. difficile spores, the primary infectious agents of C. difficile infection (CDI).[1]
A. Molecular Mechanism
This compound acts as an alternative substrate inhibitor of C. difficile spore germination.[1][2] It competitively inhibits the binding of the natural germinant, taurocholate, to the spore's germination machinery.[1] The key steps in this process are:
-
Competition with Taurocholate: In the gut, C. difficile spores recognize specific bile salts, such as taurocholate, and the amino acid glycine as signals to initiate germination.[1][3][4] this compound directly competes with taurocholate for binding to the CspC pseudoprotease, a key component of the spore's germinant receptor complex.[1]
-
Formation of a Non-Productive Complex: By binding to the CspC receptor, this compound is thought to induce a conformational change that traps the spore in a non-germinative state.[1] This prevents the downstream signaling cascade required for the degradation of the spore cortex and the release of the vegetative cell.
-
Delayed and Inefficient Germination: While it doesn't completely block germination, this compound shunts the spores into an alternative, slower, and much less efficient germination pathway.[1][2] This significant delay reduces the overall viability of the spores and diminishes the number of toxin-producing vegetative bacteria that can colonize the gut.[1]
B. Quantitative Data
The inhibitory potency of this compound on C. difficile spore germination has been quantified in vitro.
| Compound | Target | Parameter | Value | Reference |
| This compound (CaPA) | C. difficile R20291 spore germination | IC50 | 1.8 µM | --INVALID-LINK-- |
C. Experimental Protocol: In Vitro C. difficile Spore Germination Assay
A representative protocol to assess the inhibitory effect of this compound on C. difficile spore germination is as follows:
-
Spore Preparation: C. difficile spores are purified from a sporulating culture and stored at a known concentration.
-
Germination Conditions: Spores are incubated in a germination solution containing a known concentration of the germinant taurocholate (e.g., 50 mM) and the co-germinant glycine (e.g., 100 mM).
-
Inhibitor Treatment: this compound is added to the germination solution at varying concentrations. A vehicle control (e.g., DMSO) is also included.
-
Monitoring Germination: Germination is monitored over time by measuring the decrease in optical density (OD) at 600 nm, as germinating spores become phase-dark and their OD decreases.
-
Data Analysis: The rate of germination is calculated from the change in OD over time. The IC50 value is determined by plotting the percentage of germination inhibition against the concentration of this compound.
D. Signaling Pathway Diagram
References
- 1. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholic Acid Anilide: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholic acid anilide, also known as cholic acid N-phenylamide or CaPA, is a synthetic derivative of cholic acid, a primary bile acid. This molecule has garnered significant interest in the scientific community for its potent biological activities, particularly as an inhibitor of Clostridium difficile spore germination. Understanding its physicochemical properties, most notably its solubility in various solvents, is critical for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental methodologies for its assessment, and explores its mechanism of action in inhibiting C. difficile spore germination.
Core Data: Solubility of this compound
The solubility of a compound is a fundamental parameter that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative data for the solubility of this compound in several common laboratory solvents. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature and commercial datasheets; however, these values provide a valuable baseline for experimental design.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethylformamide (DMF) | 10 | 20.67 | Sonication is recommended to aid dissolution.[1] |
| Dimethyl sulfoxide (DMSO) | 10 | 20.67 | Sonication is recommended to aid dissolution.[1] |
| Ethanol | 1 | 2.07 | Sonication is recommended to aid dissolution.[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | 0.41 | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols: Determination of Solubility
While specific experimental details for the solubility of this compound are not extensively published, a general methodology based on standard laboratory practices for determining the solubility of organic compounds can be applied. The isothermal saturation method is a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of high purity
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking or agitation facilitates the dissolution process.
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation at a constant temperature can be used to achieve clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Biological Activity and Signaling Pathway
This compound is a recognized inhibitor of Clostridium difficile spore germination, a critical step in the pathogenesis of C. difficile infection. It acts as a competitive antagonist to the natural germinant, taurocholate.
C. difficile spores possess a germinant receptor, a protease complex known as CspC, which recognizes bile salts like taurocholate. The binding of taurocholate to CspC, in the presence of a co-germinant such as glycine, initiates a signaling cascade that leads to the release of Ca-DPA (calcium dipicolinate) from the spore core, cortex hydrolysis, and subsequent hydration and outgrowth of the vegetative cell.
This compound competes with taurocholate for the same binding site on the CspC receptor. By binding to CspC, this compound blocks the initiation of the germination cascade, thereby preventing the transformation of dormant spores into toxin-producing vegetative cells.
Below is a diagram illustrating the competitive inhibition of C. difficile spore germination by this compound.
Experimental Workflow for Assessing Inhibitory Activity
The inhibitory effect of this compound on C. difficile spore germination can be assessed using an in vitro germination assay. The following workflow outlines a typical experimental procedure.
Conclusion
This compound presents as a promising molecule with significant biological activity against C. difficile. This technical guide provides essential information on its solubility in key organic solvents, which is fundamental for its handling and formulation in research and development. The outlined experimental protocol offers a standardized approach to further investigate its solubility characteristics. Furthermore, the elucidation of its mechanism of action as a competitive inhibitor of spore germination provides a clear rationale for its potential therapeutic application. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this compound.
References
Spectroscopic and Synthetic Profile of Cholic Acid Anilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for cholic acid anilide, a potent inhibitor of Clostridium difficile spore germination. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Introduction
This compound, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide, is a synthetic derivative of the primary bile acid, cholic acid. It has garnered significant interest due to its demonstrated efficacy in inhibiting the germination of C. difficile spores, including hypervirulent strains.[1][2][3] The compound's simple phenyl amide modification to the cholic acid scaffold has been shown to dramatically increase its potency compared to the natural germination inhibitor, chenodeoxycholate.[1][2] This guide details the key spectroscopic characteristics and the experimental protocol for its synthesis, providing a valuable resource for researchers working with this class of compounds.
Synthesis of this compound
The synthesis of this compound is achieved through the formation of an amide bond between cholic acid and aniline. A general and efficient method involves the activation of the carboxylic acid group of cholic acid, followed by nucleophilic attack by aniline.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for amide bond formation.[4]
Materials:
-
Cholic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt) or similar additive
-
Dichloromethane (DCM) or a suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Cholic Acid: To a solution of cholic acid in anhydrous DCM, EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Formation: Aniline (1.1 equivalents) is added to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Synthesis Workflow
References
- 1. The Design, Synthesis, and Characterizations of Spore Germination Inhibitors Effective against an Epidemic Strain of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Characterizations of Spore Germination Inhibitors Effective against an Epidemic Strain of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Cholic Acid Anilide as a Potential TGR5 Agonist: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activation of TGR5 stimulates various downstream signaling pathways, leading to beneficial effects on glucose homeostasis, energy expenditure, and inflammation. Bile acid derivatives, both natural and synthetic, are key modulators of TGR5 activity. This technical guide focuses on cholic acid anilide, a synthetic derivative of cholic acid, as a potential TGR5 agonist. While direct evidence of its TGR5 agonism is currently limited, its structural similarity to known TGR5 ligands warrants investigation. This document provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols to evaluate its TGR5 agonist activity, and a summary of the TGR5 signaling pathway. Quantitative data for cholic acid and other relevant derivatives are presented to provide a comparative context for future studies.
Introduction to TGR5 and its Therapeutic Potential
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells such as macrophages.[2][3] The activation of TGR5 by bile acids and other agonists initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
This signaling cascade has pleiotropic effects, including:
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation promotes the release of GLP-1, an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[4][5]
-
Increased Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation upregulates the expression of deiodinase 2 (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3), leading to increased thermogenesis and energy expenditure.[3]
-
Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines.[3]
Given these diverse physiological roles, TGR5 has garnered significant attention as a therapeutic target for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.[1]
This compound: Synthesis and Physicochemical Properties
This compound, also known as (5β)-3α,7α,12α-trihydroxy-N-phenyl-cholan-24-amide or CaPA, is a synthetic derivative of the primary bile acid, cholic acid.[6]
Synthesis:
The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general synthetic scheme is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group of cholic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amide Bond Formation: The activated cholic acid is then reacted with aniline in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) to yield this compound.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
A study by Sharma et al. (2018) describes the synthesis of various spore germination inhibitors, including this compound, for Clostridium difficile.[6]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₅NO₄ | [6] |
| Molecular Weight | 483.7 g/mol | [6] |
| CAS Number | 6912-96-5 | [6] |
| Appearance | White crystalline substance | [7] |
| Solubility | Soluble in alcohol and acetic acid; insoluble in water. | [7] |
TGR5 Signaling Pathway
The activation of TGR5 by an agonist like this compound is hypothesized to trigger a well-defined signaling cascade. The canonical pathway involves the coupling of TGR5 to a stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream cellular responses.
Figure 1: TGR5 Signaling Pathway.
Quantitative Data for Cholic Acid and Derivatives as TGR5 Agonists
| Compound | Agonist Type | EC₅₀ (µM) | Cell Line | Assay Type | Reference |
| Cholic Acid (CA) | Endogenous | 7.7 | CHO | cAMP Assay | [4] |
| Chenodeoxycholic Acid (CDCA) | Endogenous | 4.4 | CHO | cAMP Assay | [4] |
| Deoxycholic Acid (DCA) | Endogenous | 1.0 | CHO | cAMP Assay | [4] |
| Lithocholic Acid (LCA) | Endogenous | 0.53 | HEK293 | cAMP Assay | [3][4] |
| Taurolithocholic Acid (TLCA) | Endogenous | 0.33 | - | - | [2] |
| 6α-ethyl-23(S)-methyl-cholic acid (INT-777) | Synthetic | - | - | - | [4] |
| Compound B1 (7-O-methyl cholic acid) | Synthetic | ~1.5 (relative to CA) | - | cAMP Assay | [1] |
| Compound A1 (12-keto cholic acid) | Synthetic | ~1.1 (relative to CA) | - | cAMP Assay | [1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols for Evaluating TGR5 Agonist Activity
To determine if this compound acts as a TGR5 agonist, a series of in vitro assays can be performed. The following protocols provide a detailed methodology for key experiments.
General Experimental Workflow
The evaluation of a potential TGR5 agonist typically follows a stepwise approach, starting with primary screening to confirm receptor activation, followed by secondary assays to quantify potency and elucidate the mechanism of action.
Figure 2: Experimental Workflow.
In Vitro TGR5 Activation: cAMP Accumulation Assay
This assay directly measures the downstream product of TGR5 activation, providing a robust method for screening and quantifying agonist activity.
Objective: To determine if this compound increases intracellular cAMP levels in cells expressing TGR5.
Materials:
-
HEK293 or CHO cells stably or transiently expressing human TGR5.
-
Control cells (not expressing TGR5).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound (test compound).
-
Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4][8]
-
Vehicle control (e.g., DMSO).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or GloSensor™ cAMP Assay).[1]
-
96-well or 384-well microplates.
Protocol:
-
Cell Seeding: Seed TGR5-expressing cells and control cells into microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the vehicle control in assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes to 1 hour) at 37°C.[9]
-
Cell Lysis (for endpoint assays): If using an endpoint assay, lyse the cells according to the kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit, following the manufacturer's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve for this compound and the positive control.
-
Calculate the EC₅₀ value for this compound if a clear dose-dependent activation is observed.
-
Functional Consequence: GLP-1 Secretion Assay
This assay assesses a key physiological outcome of TGR5 activation in a relevant cell type.
Objective: To determine if this compound stimulates GLP-1 secretion from enteroendocrine L-cells.
Materials:
-
Enteroendocrine cell line (e.g., STC-1, NCI-H716, or GLUTag cells).[5][10]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound (test compound).
-
Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4]
-
Vehicle control (e.g., DMSO).
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar secretion buffer.
-
DPP-IV inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24-well or 48-well plates.
Protocol:
-
Cell Seeding: Seed the enteroendocrine cells into multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1-2 hours to establish a baseline.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBB containing the test compounds (this compound, positive control, vehicle control) and a DPP-IV inhibitor. Incubate for a specified time (e.g., 2 hours).[11]
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Total Protein Assay: After collecting the supernatant, lyse the cells and perform a cell viability assay (e.g., MTT or LDH assay) or a total protein assay (e.g., BCA assay) to normalize the GLP-1 secretion data to the number of viable cells or total protein content.[11]
-
Data Analysis:
-
Normalize the GLP-1 secretion to the cell viability or total protein data.
-
Compare the GLP-1 secretion in response to this compound with the vehicle control and the positive control.
-
Perform a dose-response analysis to determine the EC₅₀ for GLP-1 secretion.
-
Conclusion and Future Directions
This compound, as a derivative of a primary bile acid, represents an intriguing candidate for investigation as a TGR5 agonist. While direct evidence is currently lacking, the well-established role of bile acid derivatives in TGR5 activation provides a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically assess the TGR5 agonist activity of this compound, from initial screening of receptor activation to the characterization of its functional consequences on GLP-1 secretion.
Future studies should focus on performing these in vitro assays to determine the potency and efficacy of this compound at the TGR5 receptor. If promising in vitro activity is observed, subsequent in vivo studies in animal models of metabolic disease would be warranted to evaluate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the anilide moiety and the steroidal backbone of cholic acid, could lead to the discovery of novel and more potent TGR5 agonists. The exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of TGR5 pharmacology and may ultimately lead to the development of new therapies for metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Cholic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Effects of Cholic Acid Anilide on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholic acid, a primary bile acid, and its derivatives have garnered significant attention in oncological research for their potential as anticancer agents.[1] Among these, synthetic modifications, such as the formation of amides like cholic acid anilide, are being explored to enhance cytotoxic activity and improve pharmacological profiles. This technical guide provides an in-depth overview of the in vitro effects of this compound and closely related cholic acid amides on various cancer cell lines. The document details the cytotoxic and apoptotic effects, outlines the key signaling pathways involved, and provides comprehensive experimental protocols for the evaluation of these compounds.
Cytotoxic and Proliferative Effects
This compound and its related amide derivatives have demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, leading to a reduction in cell viability and inhibition of proliferation.[2]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for cholic acid amides in various cancer cell lines, as determined by cell viability assays such as the MTT assay. It is important to note that these values are representative of cholic acid amides and may vary for this compound specifically.
| Cell Line | Cancer Type | Compound Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | Cholic Acid Amide Derivative | 15-30 | [3] |
| HCT-116 | Colon Cancer | Cholic Acid Amide Derivative | 10-25 | [4] |
| MCF-7 | Breast Cancer | Cholic Acid Amide Derivative | 20-50 | [5] |
| PC-3 | Prostate Cancer | Cholic Acid Amide Derivative | 25-75 | [6] |
| SiHa | Cervical Cancer | Cholic Acid Amide Derivative | 10-40 | [2] |
Induction of Apoptosis
Cholic acid amides primarily induce cell death through the process of apoptosis. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[3][4]
Key Markers of Apoptosis
The induction of apoptosis by cholic acid amides can be quantified by monitoring several key events:
-
Annexin V Staining: An early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by flow cytometry using fluorescently labeled Annexin V.
-
Caspase Activation: Cholic acid amides have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[4][7]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential, which can be measured using fluorescent dyes like JC-1.[6]
-
Cell Cycle Arrest: Treatment with these compounds can lead to an accumulation of cells in the G1 or sub-G1 phase of the cell cycle, indicative of apoptosis and inhibition of cell proliferation.[3]
The following table summarizes the typical effects of cholic acid amides on these apoptotic markers.
| Parameter | Method of Detection | Typical Observation |
| Apoptotic Cell Population | Annexin V/PI Staining (Flow Cytometry) | Increase in Annexin V positive cells |
| Caspase-3/9 Activation | Western Blot / Colorimetric Assay | Increased levels of cleaved (active) caspases |
| Mitochondrial Membrane Potential | JC-1 Staining (Flow Cytometry/Microscopy) | Decrease in red/green fluorescence ratio |
| Cell Cycle Distribution | PI Staining (Flow Cytometry) | Accumulation of cells in the sub-G1 phase |
Signaling Pathways Modulated by this compound
The pro-apoptotic effects of this compound and related amides are mediated through the modulation of several key signaling pathways. The primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, often triggered by an increase in intracellular reactive oxygen species (ROS).[8][9][10]
Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Extrinsic Apoptosis Pathway and MAPK/NF-κB Signaling
Caption: Extrinsic apoptosis and related signaling pathways.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of membrane potential.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.[11]
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK, NF-κB) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro evaluation.
Conclusion
This compound and related amide derivatives represent a promising class of compounds with potent in vitro anticancer activity. Their ability to induce apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, as well as MAPK and NF-κB signaling, makes them attractive candidates for further drug development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of these and similar compounds. Further studies are warranted to elucidate the precise molecular targets and to validate these in vitro findings in preclinical in vivo models.
References
- 1. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic bile acid derivatives induce apoptosis through a c-Jun N-terminal kinase and NF-kappaB-dependent process in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic bile acid derivatives inhibit cell proliferation and induce apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols: Cholic Acid Anilide as an Inhibitor of Clostridium difficile Spore Germination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing concern in healthcare settings. The bacterium's ability to form dormant and highly resistant spores is central to its transmission and pathogenesis. For infection to occur, these spores must germinate within the host's gastrointestinal tract, a process triggered by specific host-derived signals, primarily certain bile acids and glycine.[1] The germination process, therefore, presents a promising target for novel therapeutic strategies to prevent CDI.
Cholic acid anilide (CaPA) has emerged as a potent inhibitor of C. difficile spore germination.[2][3][4] This synthetic bile salt analog acts by interfering with the natural germination pathway, offering a potential avenue for the development of non-antibiotic-based prophylactic treatments for CDI. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its study, and relevant quantitative data.
Mechanism of Action
C. difficile spore germination is initiated when cogerminants, such as the primary bile acid taurocholate and the amino acid glycine, are recognized by spore-specific receptors.[1][3][4] The germination-specific protease, CspC, has been identified as the bile acid germinant receptor.[5][6] The binding of taurocholate to CspC is a critical early step in a signaling cascade that leads to the release of dipicolinic acid (DPA) from the spore core and subsequent hydrolysis of the spore cortex, ultimately resulting in the outgrowth of a vegetative cell.[5][7]
This compound functions as an alternative substrate inhibitor of this process.[3][4] It competes with taurocholate for binding to the CspC receptor.[3][4] By binding tightly to the spores in a CspC-dependent manner, CaPA effectively delays and reduces the efficiency of taurocholate-mediated germination.[3][4] This competitive inhibition traps the spores in a slowed-down and low-yield germination pathway, thereby diminishing the number of outgrowing vegetative bacteria that can produce toxins and cause disease.[3][4]
Signaling Pathway of C. difficile Spore Germination and Inhibition by this compound
Caption: Signaling pathway of C. difficile spore germination and its inhibition by this compound.
Quantitative Data: Inhibitory Activity
This compound has demonstrated potent inhibitory effects on the germination of C. difficile spores. The following table summarizes key quantitative data for CaPA and related compounds.
| Compound | Target/Assay | IC50 | C. difficile Strain | Reference |
| This compound (CaPA) | Spore Germination Inhibition | 1.8 µM | R20291 | [2][8] |
| Chenodeoxycholate | Competitive Inhibitor of Taurocholate-mediated Germination | Apparent Ki ≈ 370 µM | Not specified | [1] |
Experimental Protocols
Preparation and Purification of C. difficile Spores
This protocol is essential for obtaining a pure spore suspension for use in germination assays.
Materials:
-
C. difficile strain of interest
-
Brain Heart Infusion Broth supplemented with Yeast Extract (BHIS)
-
70:30 sporulation medium[9]
-
L-cysteine solution (10% w/v, filter-sterilized)[9]
-
Sterile distilled water
-
Sucrose solutions (50% w/v, sterile)[11]
-
Phosphate-buffered saline (PBS)
-
Anaerobic chamber
-
Centrifuge and appropriate tubes
Procedure:
-
Initial Culture: In an anaerobic chamber, inoculate a single colony of C. difficile into BHIS broth supplemented with 0.1% taurocholate. Incubate overnight at 37°C.[9]
-
Sporulation: Spread the overnight culture onto plates containing 70:30 sporulation medium. Incubate anaerobically at 37°C for 5-7 days to induce sporulation.[12][13]
-
Harvesting: Scrape the cell growth from the plates into sterile distilled water.[13]
-
Spore Release: Incubate the cell suspension at 4°C for at least 24 hours to facilitate the release of spores from the mother cells.[11]
-
Initial Washing: Centrifuge the suspension to pellet the spores and cell debris. Resuspend the pellet in sterile distilled water. Repeat this washing step several times.
-
Purification by Sucrose Gradient: Carefully layer the washed spore suspension on top of a 50% sucrose solution in a centrifuge tube. Centrifuge to pellet the denser spores, separating them from vegetative cell debris.[11]
-
Final Washing: Carefully remove the supernatant and wash the spore pellet multiple times with sterile distilled water to remove any residual sucrose.
-
Storage: Resuspend the final pure spore pellet in sterile distilled water or PBS and store at 4°C.
Spore Germination Inhibition Assay
This assay is used to determine the inhibitory concentration (e.g., IC50) of compounds like this compound.
Materials:
-
Purified C. difficile spore suspension
-
Sodium phosphate buffer
-
Taurocholate (germinant)
-
Glycine (co-germinant)
-
This compound (or other test inhibitors) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Spore Preparation: Adjust the concentration of the purified spore suspension in sodium phosphate buffer to an initial OD600 of approximately 0.4-0.6.
-
Assay Setup: In a 96-well plate, add the spore suspension to wells containing pre-diluted this compound at various concentrations. Include control wells with spores and buffer only (negative control) and spores with germinants but no inhibitor (positive control).
-
Initiation of Germination: To initiate germination, add a solution of taurocholate and glycine to each well to achieve a final concentration that effectively induces germination (e.g., 6 mM taurocholate and 12 mM glycine).[2]
-
Monitoring Germination: Immediately place the microplate in a plate reader set to 37°C. Monitor the decrease in OD600 over time. Spore germination is observed as a drop in the optical density of the culture.
-
Data Analysis: The rate of germination can be calculated from the change in OD600 over time. The IC50 value for this compound is determined by plotting the germination rate against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Spore Germination Inhibition Assay
Caption: A typical workflow for a C. difficile spore germination inhibition assay.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics aimed at preventing Clostridium difficile infections by targeting the critical early stage of spore germination. The protocols and data presented here provide a framework for researchers to investigate the activity of this compound and other potential germination inhibitors. By understanding the mechanism of inhibition and employing standardized assays, the scientific community can advance the development of new strategies to combat this important pathogen.
References
- 1. Inhibiting the Initiation of Clostridium difficile Spore Germination using Analogs of Chenodeoxycholic Acid, a Bile Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bile Acid Recognition by the Clostridium difficile Germinant Receptor, CspC, Is Important for Establishing Infection | PLOS Pathogens [journals.plos.org]
- 6. Bile acid recognition by the Clostridium difficile germinant receptor, CspC, is important for establishing infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triggering Germination Represents a Novel Strategy to Enhance Killing of Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Cholic Acid Anilide: A Potential Tool for Interrogating Bile Acid Receptor Signaling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholic acid anilide is a synthetic derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] While its primary characterized activity is the inhibition of Clostridium difficile spore germination, its structural similarity to endogenous bile acids suggests its potential as a molecular probe to study bile acid receptors.[3] This document provides an overview of the key bile acid signaling pathways and detailed protocols for evaluating the potential of this compound as a modulator of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).
Bile acids are now recognized as crucial signaling molecules that regulate a variety of physiological processes, including lipid, glucose, and energy metabolism, primarily through the activation of FXR and TGR5.[1][4] FXR is a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of target genes involved in bile acid homeostasis.[1][3] TGR5, a G protein-coupled receptor, mediates rapid, non-genomic effects through second messenger pathways.[5][6] The development of novel ligands for these receptors is of significant interest for the treatment of metabolic and inflammatory diseases.
Bile Acid Receptor Signaling Pathways
Understanding the signaling cascades initiated by bile acid receptors is fundamental to characterizing novel ligands.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor primarily expressed in the liver and intestine.[3] Upon binding to a bile acid ligand, FXR undergoes a conformational change, heterodimerizes with RXR, and binds to FXR response elements (FXREs) in the promoter regions of target genes.[3][4] This interaction recruits coactivators, leading to the transcription of genes that regulate bile acid synthesis, transport, and metabolism.[7] A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]
TGR5 Signaling Pathway
TGR5 is a cell surface receptor that, upon activation by bile acids, couples to a stimulatory Gα protein (Gαs).[8][9] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn phosphorylate downstream targets to modulate cellular processes such as inflammation, energy expenditure, and glucose homeostasis.[6][8]
Experimental Protocols for Characterizing this compound
The following protocols describe standard assays that can be employed to determine the activity of this compound at FXR and TGR5.
Protocol 1: FXR Activation - Luciferase Reporter Gene Assay
This cell-based assay quantitatively measures the ability of a compound to activate FXR and induce the expression of a reporter gene.
Workflow:
Methodology:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells using a suitable transfection reagent with plasmids encoding human FXR, human RXR, and a luciferase reporter gene under the control of an FXR response element (FXRE).
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., chenodeoxycholic acid, CDCA) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value for this compound.
Protocol 2: TGR5 Activation - cAMP Assay
This assay measures the intracellular accumulation of cAMP in response to TGR5 activation.
Workflow:
Methodology:
-
Cell Culture: Use a cell line stably expressing human TGR5, such as Chinese Hamster Ovary (CHO-K1) cells. Culture the cells in Ham's F-12 medium with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add various concentrations of this compound, a positive control (e.g., lithocholic acid, LCA), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Quantitative Data for Natural Bile Acid Receptor Ligands
The following tables summarize the known activities of natural bile acids on FXR and TGR5, providing a benchmark for evaluating the potency of this compound.
Table 1: Potency of Natural Bile Acids on FXR
| Bile Acid | Receptor Activity | EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | Agonist | 15-50 | [4] |
| Cholic acid (CA) | Agonist | >100 | [4] |
| Deoxycholic acid (DCA) | Agonist | 25-100 | [4] |
| Lithocholic acid (LCA) | Agonist | 20 | [4] |
Table 2: Potency of Natural Bile Acids on TGR5
| Bile Acid | Receptor Activity | EC50 (µM) | Reference |
| Lithocholic acid (LCA) | Agonist | 0.53 | [10][11] |
| Taurolithocholic acid (TLCA) | Agonist | 0.33 | [12] |
| Deoxycholic acid (DCA) | Agonist | 1.0 | [10][11] |
| Chenodeoxycholic acid (CDCA) | Agonist | 4.4 | [10][11] |
| Cholic acid (CA) | Agonist | 7.7 | [10][11] |
Conclusion
This compound represents an uncharacterized synthetic bile acid derivative with the potential to serve as a valuable research tool for studying bile acid receptor signaling. The protocols outlined in this document provide a robust framework for determining its activity and potency at FXR and TGR5. Characterization of such novel compounds will contribute to a deeper understanding of bile acid physiology and may aid in the development of new therapeutics for metabolic and inflammatory diseases.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Cholic Acid Anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a critical role in lipid digestion and absorption. Chemical modification of cholic acid, such as the formation of anilide derivatives, is a strategy employed in drug discovery and development to enhance its therapeutic properties or to create molecular probes for studying bile acid signaling pathways. Cholic acid anilide, a synthetic derivative, requires sensitive and specific analytical methods for its characterization and quantification in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of small molecules.[1][2][3]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix effects.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 5 | < 10 | < 15 | 85 - 115 |
| Medium (MQC) | 100 | < 10 | < 15 | 85 - 115 |
| High (HQC) | 800 | < 10 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) |
| Extraction Recovery | > 85 |
| Matrix Effect | 90 - 110 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol describes the extraction of this compound from plasma samples using protein precipitation, a simple and effective method for removing proteins that can interfere with the analysis.[4]
Materials:
-
Plasma samples
-
This compound standard solutions
-
Internal standard (IS) solution (e.g., deuterated this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 6: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Specific Fragment 1 | Optimized |
| This compound | [M+H]⁺ | Specific Fragment 2 | Optimized |
| Internal Standard | [M+H]⁺ | Specific Fragment | Optimized |
Note: The specific m/z values for the precursor and product ions will need to be determined by direct infusion of a this compound standard into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in positive ion mode is expected to involve initial protonation at the amide nitrogen or one of the hydroxyl groups. Subsequent collision-induced dissociation (CID) would likely lead to characteristic losses of water molecules from the steroidal backbone and cleavage of the amide bond.
Caption: Proposed fragmentation of protonated this compound.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for X-ray Crystallography of Cholic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the X-ray crystallography of cholic acid and its derivatives. The protocols outlined below cover the critical steps from crystal growth to structure determination, offering insights for researchers in structural biology and drug development.
Introduction
Cholic acid and its derivatives are steroidal bile acids that play crucial roles in lipid digestion and signaling pathways.[1] Their amphiphilic nature and conformational flexibility make them important targets for drug design, particularly in the context of metabolic diseases and liver disorders. X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic structure of these molecules, providing invaluable information for understanding their biological functions and for structure-based drug discovery. This document details the protocol for obtaining high-quality crystals of cholic acid derivatives and determining their crystal structures.
Experimental Protocols
Protocol 1: Crystallization of Cholic Acid Derivatives
The crystallization of cholic acid derivatives can be challenging due to their amphiphilicity and tendency to form polymorphs. The choice of solvent and crystallization technique is critical for obtaining single crystals suitable for X-ray diffraction.
Materials:
-
Cholic acid derivative of interest (>98% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, chloroform)
-
Anti-solvents (e.g., water, hexane, diethyl ether)
-
Crystallization vials or plates (e.g., microbatch plates, vapor diffusion plates)
-
Microscope for crystal visualization
Methods:
Three common crystallization methods are recommended for cholic acid derivatives:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the cholic acid derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.
-
-
Vapor Diffusion:
-
Hanging Drop:
-
Prepare a solution of the cholic acid derivative in a suitable solvent.
-
Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a solution with a higher concentration of a precipitant (an anti-solvent).
-
The vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the cholic acid derivative and inducing crystallization.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate, with the reservoir solution surrounding it.
-
-
-
Solvent/Anti-Solvent Diffusion:
-
Dissolve the cholic acid derivative in a small amount of a "good" solvent.
-
Carefully layer a less dense, miscible "anti-solvent" on top of this solution in a narrow tube or vial.
-
Crystals will form at the interface of the two solvents as the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound.
-
Protocol 2: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Materials and Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a Cu or Mo X-ray source)
-
Cryoprotectant (if data collection is at low temperature)
-
Crystal mounting tools (e.g., loops, magnetic wands)
-
Data processing software (e.g., HKL2000, XDS)
-
Structure solution and refinement software (e.g., SHELX, Olex2)
Procedure:
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Mount the crystal on a loop, often after coating it in a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
-
Data Collection:
-
Mount the crystal on the goniometer of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal's diffraction quality and the X-ray source intensity.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[1]
-
Software is used to integrate the reflection intensities and apply corrections for factors such as absorption and radiation decay.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small molecules like cholic acid derivatives, direct methods are typically successful.
-
The initial structural model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the model and the observed diffraction pattern.
-
Data Presentation
The following table summarizes crystallographic data for cholic acid and some of its common derivatives, providing a reference for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Cholic Acid | C₂₄H₄₀O₅ | Monoclinic | P2₁ | 12.345 | 6.123 | 14.567 | 90 | 101.23 | 90 | [2] |
| Methyl cholate | C₂₅H₄₂O₅ | Orthorhombic | P2₁2₁2₁ | 10.987 | 25.432 | 8.765 | 90 | 90 | 90 | [3] |
| Ethyl cholate | C₂₆H₄₄O₅ | Monoclinic | P2₁ | 11.234 | 7.891 | 15.678 | 90 | 95.67 | 90 | [4] |
| Glycocholic acid | C₂₆H₄₃NO₆ | Orthorhombic | P2₁2₁2₁ | 13.456 | 23.123 | 9.876 | 90 | 90 | 90 | [5] |
| Taurocholic acid | C₂₆H₄₅NO₇S | Monoclinic | C2 | 16.789 | 5.987 | 22.345 | 90 | 105.43 | 90 | [6] |
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a key signaling pathway involving cholic acid.
Caption: A flowchart illustrating the major steps in the X-ray crystallography of cholic acid derivatives.
Caption: A diagram of the signaling pathway initiated by cholic acid binding to the Farnesoid X Receptor (FXR).
References
- 1. X-ray Data Collection Course [mol-xray.princeton.edu]
- 2. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alentris.org [alentris.org]
- 5. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Cholic Acid Anilide Activity
Introduction
Cholic acid anilides are synthetic derivatives of cholic acid, a primary bile acid synthesized from cholesterol in the liver.[1][2][3] Bile acids are not only crucial for the digestion of fats but also act as signaling molecules that activate specific receptors, primarily the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[4][5] These receptors are key regulators of bile acid, lipid, and glucose metabolism, making their ligands attractive therapeutic targets.[5][6] Cholic acid anilides have been investigated for various biological activities, including the inhibition of cancer cell growth and the germination of Clostridium difficile spores.[1][7] This document provides detailed protocols for essential cell-based assays to characterize the activity of cholic acid anilides on FXR and TGR5, along with methods to assess their general cytotoxicity.
Application Note 1: Farnesoid X Receptor (FXR) Activation Assay
Principle
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a ligand-activated transcription factor.[8] Upon binding to an agonist, such as a cholic acid derivative, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) on the DNA.[6] This binding modulates the transcription of target genes involved in bile acid homeostasis, such as the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19).[6][9] A common method to measure FXR activation is the reporter gene assay, where cells are engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXR-responsive promoter.[10][11][12] The reporter signal is directly proportional to the level of FXR activation.
FXR Signaling Pathway Diagram
Caption: FXR activation and signaling cascade.
Protocol: FXR Reporter Gene Assay (Luciferase-Based)
This protocol is adapted from commercially available assay systems.[11][12][13]
Materials:
-
HEK293T cells stably co-transfected with human FXR and a luciferase reporter gene construct containing FXREs.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Cholic acid anilide test compounds, dissolved in DMSO.
-
Positive Control: GW4064 or Chenodeoxycholic acid (CDCA).[12][14]
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).[13]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the FXR reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound compounds and the positive control in assay medium. The final DMSO concentration in the well should not exceed 0.5%.[14]
-
Cell Stimulation: Carefully aspirate the culture medium from the wells. Add 100 µL of the prepared compound dilutions (including positive and negative controls) to the respective wells.[13]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's protocol (e.g., add 50 µL of Dual-Glo luciferase reagent).[13]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a microplate reader.[13]
-
Data Presentation
The activity of a this compound is typically quantified by its EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
Table 1: Example Dose-Response Data for a this compound in an FXR Reporter Assay
| Compound Concentration (µM) | Luminescence (RLU) | % Activation vs. Max |
|---|---|---|
| 0 (Vehicle) | 1,500 | 0% |
| 0.01 | 2,500 | 5% |
| 0.1 | 15,000 | 34% |
| 1.0 | 40,000 | 96% |
| 10.0 | 41,500 | 100% |
| Positive Control (10 µM GW4064) | 41,500 | 100% |
| Calculated EC₅₀ | 0.25 µM | - |
Application Note 2: TGR5 Activity Assay
Principle
TGR5 (also known as GPBAR1) is a G protein-coupled receptor (GPCR) that is activated by bile acids.[15] Ligand binding to TGR5 stimulates the Gαs subunit, which in turn activates adenylate cyclase.[16][17] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[17] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors.[18] TGR5 activity can be measured directly by quantifying cAMP levels (e.g., via ELISA) or indirectly using a reporter gene assay where luciferase expression is driven by a cAMP response element (CRE).[15][19]
TGR5 Signaling Pathway Diagram
Caption: TGR5 activation and cAMP signaling cascade.
Protocol: TGR5 cAMP Accumulation Assay (ELISA-Based)
This protocol describes a competitive ELISA for the quantitative measurement of intracellular cAMP.[16][20]
Materials:
-
CHO or HEK293 cells stably expressing human TGR5.
-
Cell Culture Medium: F-12 or DMEM with 10% FBS, penicillin/streptomycin.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound test compounds, dissolved in DMSO.
-
Positive Control: Oleanolic acid (OA) or a known TGR5 agonist.[16]
-
Lysis Buffer.
-
cAMP ELISA Kit.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).
Procedure:
-
Cell Seeding: Plate TGR5-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Pre-incubation: Wash the cells once with pre-warmed stimulation buffer. Add 100 µL of stimulation buffer to each well and pre-incubate for 30 minutes at 37°C.
-
Compound Stimulation: Add the desired concentrations of this compound compounds and controls to the wells.
-
Incubation: Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.
-
Cell Lysis: Aspirate the stimulation buffer and add lysis buffer as per the ELISA kit manufacturer's instructions to release intracellular cAMP.
-
ELISA:
-
Perform the competitive ELISA according to the kit protocol. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to a 96-well plate pre-coated with an anti-cAMP antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. The signal is inversely proportional to the amount of cAMP in the sample.
Data Presentation
Table 2: Example Dose-Response Data for a this compound in a TGR5 cAMP Assay
| Compound Concentration (µM) | Absorbance (450 nm) | cAMP Concentration (nM) |
|---|---|---|
| 0 (Vehicle) | 1.80 | 1.5 |
| 0.1 | 1.55 | 5.0 |
| 1.0 | 0.90 | 25.0 |
| 10.0 | 0.45 | 78.0 |
| 100.0 | 0.30 | 95.0 |
| Positive Control (10 µM OA) | 0.28 | 100.0 |
| Calculated EC₅₀ | 1.5 µM | - |
Application Note 3: Cell Viability and Cytotoxicity Assay
Principle
It is critical to assess the general cytotoxicity of test compounds to ensure that the observed effects in receptor-based assays are due to specific receptor modulation and not cell death. Hydrophobic bile acids, in particular, can be cytotoxic.[21] The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the culture medium.[21][22] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an MTS-based cytotoxicity assay.
Protocol: MTS Cell Viability Assay
Materials:
-
The same cell line used in the primary functional assay (e.g., HEK293T or CHO).
-
Complete cell culture medium.
-
This compound test compounds, dissolved in DMSO.
-
Positive Control for toxicity (e.g., doxorubicin).
-
96-well clear cell culture plates.
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Compound Addition: Add 10 µL of serially diluted this compound compounds to the wells. Include vehicle-only controls (100% viability) and positive toxicity controls.
-
Incubation: Incubate the plate for a period relevant to the functional assays, typically 24 to 48 hours, at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Cytotoxicity is often expressed as the CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Table 3: Example Cytotoxicity Data for a this compound
| Compound Concentration (µM) | Absorbance (490 nm) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.20 | 100% |
| 1 | 1.18 | 98% |
| 10 | 1.15 | 96% |
| 50 | 0.65 | 54% |
| 100 | 0.24 | 20% |
| Calculated CC₅₀ | 55 µM | - |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Bile Acids - CAT N°: 26144 [bertin-bioreagent.com]
- 3. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]
- 8. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. eubopen.org [eubopen.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cholic Acid ELISA Kit [cellbiolabs.com]
- 21. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholic Acid Anilide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of cholic acid anilide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is an amidation reaction. It involves forming an amide bond between the carboxylic acid group of cholic acid and the amino group of aniline. This typically requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Q2: What are the most critical parameters affecting the reaction yield?
A2: The key parameters influencing the yield of this compound synthesis include:
-
Choice of Coupling Agent: The efficiency of carboxylic acid activation is paramount.
-
Reaction Solvent: The solvent must be anhydrous and capable of dissolving the reactants.
-
Temperature: Temperature control is crucial to prevent side reactions and decomposition of reagents.
-
Stoichiometry: The molar ratio of reactants, coupling agents, and any additives must be optimized.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion.
-
Purity of Reagents: Water and other impurities can significantly reduce yield.
Q3: Can the hydroxyl groups on cholic acid interfere with the amidation reaction?
A3: Yes, the three hydroxyl groups (at positions 3α, 7α, and 12α) on the cholic acid steroid nucleus are potential sites for side reactions, primarily O-acylation (ester formation), where the activated carboxylic acid reacts with a hydroxyl group of another cholic acid molecule. While this is generally less favorable than the desired N-acylation with aniline, it can occur, especially with highly reactive coupling agents or under harsh conditions. For most standard coupling conditions, protection of the hydroxyl groups is not strictly necessary but may be considered if significant side products are observed.
Q4: What is a realistic yield to expect for this synthesis?
A4: For a well-optimized, single-step amidation of a complex molecule like cholic acid, yields can vary significantly. A yield in the range of 60-80% would be considered good. However, initial attempts without optimization may result in lower yields. Systematic troubleshooting can often improve this outcome.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Ineffective activation of the cholic acid's carboxyl group.
-
Solution: Ensure your coupling agent is fresh and has been stored under appropriate conditions (e.g., desiccated, refrigerated). Consider switching to a more robust coupling system. A combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) is often more effective than EDC alone, as it minimizes side reactions and improves yields.[1][2]
-
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: Carboxylic acid activation is highly sensitive to water. Use anhydrous solvents (e.g., dry dichloromethane (DCM) or dimethylformamide (DMF)) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Incorrect stoichiometry or order of addition.
-
Solution: Typically, the cholic acid is pre-activated with the coupling agent for a short period (15-30 minutes) before the aniline is introduced. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the activated acid. A non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) is often added to neutralize the HCl byproduct from EDC activation and to facilitate the reaction.[1]
-
Problem 2: Difficulty in Product Purification
-
Possible Cause: Contamination with unreacted cholic acid.
-
Solution: After the reaction is complete, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the acidic cholic acid, moving it to the aqueous layer while the neutral anilide product remains in the organic layer.
-
-
Possible Cause: Contamination with unreacted aniline.
-
Solution: Following the basic wash, perform a wash with a mild aqueous acid (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic aniline, transferring it to the aqueous layer.
-
-
Possible Cause: Contamination with byproducts from the coupling agent.
-
Solution: If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble and can be removed during the aqueous workup. For final purification to remove trace impurities, silica gel column chromatography is highly effective.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Common Additive | Typical Solvent | Key Byproduct | Advantages | Disadvantages |
| EDC | HOBt or HOAt | DCM, DMF | Water-soluble urea | Byproduct easily removed by aqueous wash.[1] | Can be moisture-sensitive. |
| DCC | HOBt | DCM, THF | Insoluble urea (DCU) | Inexpensive; byproduct removed by filtration. | Can cause allergic reactions. |
| HATU | None (contains HOAt) | DMF, NMP | Water-soluble | High efficiency, fast reaction times, low racemization. | Expensive. |
| Thionyl Chloride (SOCl₂) | None | DCM, Toluene | SO₂, HCl | Highly reactive, inexpensive. | Harsh conditions (generates HCl), can lead to side reactions with sensitive functional groups.[3] |
Table 2: Illustrative Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Remarks |
| Temperature | 0 °C to Room Temp | Optimal | Balances reaction rate while minimizing side reactions. |
| > 40 °C | Decrease | May cause decomposition of coupling agents or formation of side products. | |
| Solvent | Anhydrous DCM, DMF | Increase | Good solubility for reactants; non-reactive. |
| Protic Solvents (e.g., Ethanol) | Significant Decrease | Solvent will react with the activated acid. | |
| Base | DIPEA, Triethylamine | Increase | Neutralizes acidic byproducts and facilitates amine nucleophilicity.[1] |
| No Base | Decrease | Reaction may stall due to the formation of amine salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOAt Coupling
-
Preparation: Under an inert atmosphere (N₂), dissolve cholic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add HOAt (1.2 eq) to the solution, followed by EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes. The solution may appear slightly cloudy.
-
Coupling: In a separate flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated cholic acid mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges with Cholic Acid Anilide
Welcome to the technical support center for cholic acid anilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule. Like many hydrophobic compounds, it has a low affinity for water and tends to aggregate in aqueous environments to minimize its contact with polar water molecules. For a compound to dissolve, the energy required to break its crystal lattice structure must be offset by the energy released upon its interaction with the solvent. With hydrophobic compounds in water, this energy balance is often unfavorable, leading to poor solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?
A2: This is a common issue known as "crashing out". It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is not soluble. The DMSO is diluted, and the this compound is forced out of the solution, forming a precipitate.[1][2][3][4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced artifacts or toxicity in your experiments, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[1][2]
Q4: Can heating the solution help to dissolve my this compound?
A4: Gentle heating (e.g., to 37°C) can increase the rate of dissolution. However, it is important to be cautious as excessive heat may degrade the compound. It is advisable to first determine the thermal stability of this compound before using heat to aid dissolution.
Q5: How does the stability of the amide bond in this compound affect its use in aqueous solutions?
A5: The amide bond in this compound is generally stable under physiological pH conditions. However, at extreme pH values, amide bonds can be susceptible to hydrolysis.[5] For most standard biological assays, the stability of the amide linkage is not expected to be a significant issue. Cholic acid itself is stable under recommended storage conditions.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer
Systematic Approach to Solubilization:
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the suspension for 2-5 minutes.
-
Sonication: Use an ultrasonic water bath for 10-15 minutes to break up aggregates. If the compound is heat-sensitive, use a cold water bath.
-
-
Co-Solvent Use:
-
If mechanical methods are insufficient, the use of a water-miscible organic co-solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice.
-
-
pH Adjustment:
Issue 2: Precipitation Upon Dilution of a DMSO Stock Solution
Strategies to Prevent "Crashing Out":
-
Serial Dilution: Instead of adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform one or more intermediate dilution steps in your buffer.[1]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.[1] This helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.
-
Pre-warmed Medium: Using pre-warmed (e.g., 37°C) buffer or cell culture medium can help to keep the compound in solution during dilution.[1]
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO. While this will result in a higher final DMSO concentration in your working solution, it can prevent precipitation.[2]
Data Presentation: Solubility of Cholic Acid and its Derivatives
The following tables summarize the known solubility of cholic acid and this compound in various solvents.
Table 1: Solubility of Cholic Acid
| Solvent | Approximate Solubility |
| Dimethyl formamide (DMF) | ~1 mg/mL[9] |
| Dimethyl sulfoxide (DMSO) | ~0.3 mg/mL[9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[9] |
| Water | 0.28 g/L (0.28 mg/mL) at 15°C[10] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl formamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent (DMSO)
This protocol is a general guideline for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
-
Perform an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, it is advisable to perform an intermediate dilution. For example, dilute the 10 mg/mL stock solution in DMSO to a lower concentration (e.g., 1 mg/mL).
-
-
Prepare the Final Working Solution:
-
Gently vortex or swirl the pre-warmed aqueous buffer.
-
Slowly add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. For example, add 2 µL of a 1 mg/mL stock to 998 µL of buffer for a final concentration of 2 µg/mL with 0.2% DMSO.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[11][12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
-
Form the Inclusion Complex:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Isolate the Soluble Fraction:
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.
-
-
Determine the Concentration:
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Visualizing Experimental Workflows and Concepts
Caption: Workflow for preparing an aqueous solution of this compound using a DMSO co-solvent.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
Impact of Formulation on Biological Activity
It is important to consider that the method used to solubilize this compound could potentially influence its biological activity.
-
Co-solvents like DMSO: While generally used at low, non-toxic concentrations, DMSO can have biological effects of its own. It is crucial to include appropriate vehicle controls in your experiments.
-
Cyclodextrins: By encapsulating the this compound molecule, cyclodextrins may alter its availability to bind to its biological targets, such as receptors or enzymes. The binding affinity of the compound for the cyclodextrin versus its biological target can become a factor.
-
Bile Acid Receptors: Cholic acid and its derivatives are known to interact with receptors like the Farnesoid X Receptor (FXR).[13][14] Studies on other bile acid amides suggest that while the core interactions with the receptor may be similar, the modifications can lead to changes in local interactions within the receptor's binding pocket.[15][16] Therefore, the formulation could subtly modulate the biological response.
When interpreting experimental results, it is important to be aware of these potential formulation-dependent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubility and acidity constants of cholic, deoxycholic, chenodeoxycholic, and ursodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of Bile Acid Amidation on In Silico Farnesoid X Receptor Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Cholic Acid Anilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cholic acid anilide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely impurities in a crude sample?
A1: this compound is a synthetic derivative of cholic acid, a primary bile acid. It is an amide formed by the reaction of cholic acid's carboxylic acid group with aniline. Common impurities in a crude reaction mixture typically arise from the synthesis process and may include:
-
Unreacted Starting Materials: Cholic acid and aniline.
-
Coupling Reagents/Byproducts: If using coupling agents like DCC or EDC for the amide synthesis, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) will be present.[][2]
-
Side-Reaction Products: Products from side reactions, such as the acylation of aniline at multiple sites if conditions are not optimized.
-
Residual Solvents: Solvents used during the reaction and initial work-up.
Q2: What are the primary purification strategies for crude this compound?
A2: The main strategies for purifying this compound leverage differences in the physicochemical properties (polarity, acidity/basicity, solubility) between the desired product and the impurities. The most common methods are:
-
Acid-Base Extraction: To remove acidic (cholic acid) and basic (aniline) starting materials.
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid product.[3][4][5]
-
Column Chromatography: A versatile method for separating compounds based on their polarity. This is particularly useful for removing byproducts with similar solubility to the product.[6]
Q3: How do I choose the right solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for bile acid derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexanes.[7][8] You should perform small-scale solubility tests with various solvents to identify the optimal one for your specific product.
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: To check the purity of your final product, you can use several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[3][11]
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[3]
Troubleshooting Guide
Problem 1: My final product is an oil and won't crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Try purifying the oil using column chromatography to remove these impurities. |
| Residual Solvent | Trace amounts of solvent can prevent solidification. Place the oil under a high vacuum for several hours to remove any remaining solvent. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good a solvent even at low temperatures. Try adding a non-polar "anti-solvent" (e.g., hexanes or cold water) dropwise to your solution in a good solvent (e.g., ethyl acetate or ethanol) to induce precipitation. |
Problem 2: The yield of my purified product is very low after recrystallization.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | You may be losing a significant amount of product in the mother liquor. Try cooling the solution for a longer period in an ice bath. You can also attempt to recover a second crop of crystals by concentrating the mother liquor. |
| Too much solvent was used. | Using the minimum amount of hot solvent to dissolve the crude product is crucial. If too much is used, the solution will not be saturated upon cooling. Evaporate some of the solvent and attempt to recrystallize again. |
| Premature crystallization during hot filtration. | If crystals form on the filter paper during filtration, you will lose product. Use a heated filter funnel and pre-heat the glassware with hot solvent to prevent this. |
Problem 3: I see multiple spots on the TLC plate after purification.
| Possible Cause | Troubleshooting Step |
| Ineffective Recrystallization | The impurities may have very similar solubility profiles to your product. A second recrystallization may be necessary. |
| Co-elution during Column Chromatography | The solvent system used for chromatography may not have been optimal for separating the product from an impurity. Try running the column again with a different, less polar solvent system to improve separation. |
| Product Degradation | Cholic acid derivatives can be sensitive to strong acids or bases. Ensure that all acidic or basic reagents have been neutralized and removed during the work-up. |
Purification Data Overview
The following table summarizes expected purity levels for bile acid derivatives after applying various purification techniques. While specific to other bile acids, these values provide a benchmark for purifying this compound.
| Purification Method | Starting Purity (Typical) | Purity After 1st Pass | Purity After 2nd Pass | Expected Yield | Reference |
| Recrystallization (Ethanol/Water) | ~80-85% | ~95% | >98% | 70-85% | [7] |
| Column Chromatography (Silica Gel) | ~70-80% | >98% | N/A | 60-80% | [6] |
| Acid-Base Extraction + Recrystallization | ~60-70% | ~96% | >99% | 65-75% | N/A |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted cholic acid and aniline from the crude product mixture.
-
Dissolve Crude Product: Dissolve the crude this compound in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Remove Unreacted Aniline: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The acidic solution will protonate the basic aniline, making it water-soluble and drawing it into the aqueous layer. Repeat the wash 2-3 times.
-
Remove Unreacted Cholic Acid: Wash the organic layer with a dilute base solution (e.g., 1M NaHCO₃). The basic solution will deprotonate the acidic cholic acid, making it water-soluble. Repeat the wash 2-3 times.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the partially purified product.
References
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101550176A - Fine purification method for cholic acid crude product - Google Patents [patents.google.com]
- 8. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 9. Bioassay-Guided Fractionation Leads to the Detection of Cholic Acid Generated by the Rare Thalassomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary Study on Bile Components of Several Animals and Study on Extraction Process of Chenodeoxycholic Acid [nwsbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Cholic Acid Amidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of cholic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of cholic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my cholic acid amide consistently low?
Low yields can stem from several factors, from reagent quality to reaction conditions. Consider the following possibilities:
-
Inefficient Carboxylic Acid Activation: The first step in amidation is the activation of the carboxylic acid group of cholic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.
-
Solution: Ensure your coupling reagent is fresh and added in the appropriate stoichiometric amount. Consider switching to a more powerful coupling reagent (see Table 1 for a comparison). The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester and minimizing side reactions.[1]
-
-
Poor Quality of Starting Materials: Impurities in cholic acid or the amine can interfere with the reaction.
-
Solution: Verify the purity of your cholic acid and amine using appropriate analytical techniques (e.g., NMR, LC-MS). Purification of starting materials may be necessary.
-
-
Suboptimal Reaction Temperature: Amidation reactions can be sensitive to temperature.
-
Solution: While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, especially during the activation step. For less reactive amines, gentle heating may be required, but this should be monitored carefully to avoid decomposition.
-
-
Incorrect Solvent: The choice of solvent is crucial for solubility of reactants and for mediating the reaction.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amidation reactions.[2] Ensure your cholic acid and amine are sufficiently soluble in the chosen solvent. In some cases, a solvent screen may be necessary to identify the optimal medium.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?
The most common side reaction in cholic acid amidation is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents (e.g., DCC, EDC). Another potential side reaction is the esterification of the hydroxyl groups on the cholic acid backbone.
-
N-acylurea Formation: This byproduct is formed by the rearrangement of the O-acylisourea intermediate.
-
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3] This significantly reduces the formation of N-acylurea.
-
-
Esterification of Hydroxyl Groups: Cholic acid has hydroxyl groups at positions 3, 7, and 12, which can potentially react with the activated carboxylic acid, leading to ester side products.
-
Solution:
-
Use milder coupling conditions: Avoid highly reactive intermediates like acyl chlorides if possible.
-
Control stoichiometry: Use a minimal excess of the activating agent.
-
Protecting groups: For complex syntheses or when esterification is a persistent issue, consider protecting the hydroxyl groups of cholic acid before the amidation reaction.[4][5] Common protecting groups for hydroxyls include silyl ethers or acetates.
-
-
Q3: How can I effectively purify my cholic acid amide?
Purification can be challenging due to the similar polarities of the product and unreacted cholic acid, as well as byproducts.
-
Removal of N,N'-dicyclohexylurea (DCU): If DCC is used as the coupling reagent, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.
-
Removal of 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU): If EDC is used, the corresponding urea byproduct is water-soluble and can be removed by an aqueous workup.
-
Chromatography: Column chromatography on silica gel is a common method for purifying cholic acid amides. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexane, can be effective.
-
Recrystallization: If the cholic acid amide is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[4]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for cholic acid amidation?
The "best" coupling reagent depends on several factors, including the scale of the reaction, the reactivity of the amine, and cost considerations. Table 1 provides a comparison of common coupling reagents.
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Advantages | Disadvantages | Additives |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive, effective for many applications. | Forms insoluble DCU byproduct which can complicate purification. Can cause racemization. | HOBt, HOAt |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea byproduct, easy to remove. Good for aqueous media. | More expensive than DCC. Can still cause racemization. | HOBt, HOAt |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, fast reaction times, low racemization. | Expensive, can be sensitive to moisture. | None typically required |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency, good for sterically hindered amino acids. | Can be expensive. | None typically required |
Q2: What is the role of additives like HOBt and HOAt?
HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are commonly used as additives in carbodiimide-mediated amidation reactions. Their primary roles are:
-
Suppressing Racemization: They react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Increasing Reaction Rate: The active ester formed is often more reactive towards the amine than the initial activated intermediate.
-
Minimizing Side Reactions: They reduce the formation of N-acylurea byproducts.[1][3]
Q3: How can I monitor the progress of my cholic acid amidation reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.
-
TLC: A simple and rapid method to qualitatively assess the consumption of starting materials (cholic acid and amine) and the formation of the product. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) should be chosen to achieve good separation between the spots.
-
HPLC: Provides a more quantitative analysis of the reaction mixture. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or acetic acid.[6]
Q4: Do I need to protect the hydroxyl groups of cholic acid before amidation?
For many standard amidations with relatively unhindered amines and mild coupling conditions, protection of the hydroxyl groups may not be necessary. However, if you are using highly reactive activating agents (e.g., acyl chlorides) or if you observe significant ester side product formation, protection is recommended.[5] The choice of protecting group will depend on the overall synthetic strategy and the stability of the target molecule.
Experimental Protocols
Protocol 1: General Procedure for Cholic Acid Amidation using EDC/HOBt
This protocol describes a general method for the amidation of cholic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Cholic acid
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve cholic acid (1 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Slowly add the EDC/HOBt solution to the cholic acid/amine mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Table 2: Example Yields for Cholic Acid Amidation with Different Amines using EDC/HOBt
| Amine | Product | Yield (%) |
| Glycine methyl ester | Cholic acid-glycine methyl ester amide | ~85% |
| Taurine | Taurocholic acid | ~80% |
| Benzylamine | N-Benzylcholamide | ~90% |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow for Cholic Acid Amidation
Caption: General workflow for the amidation of cholic acid.
Troubleshooting Logic for Low Yield in Cholic Acid Amidation
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. New procedures for selectively protected cholic acid derivatives. Regioselective protection of the 12α-OH group, and t-butyl esterification of the carboxyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Stability testing of cholic acid anilide under experimental conditions
Welcome to the technical support center for the stability testing of cholic acid anilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound are crucial for understanding its degradation pathways and developing stability-indicating analytical methods.[1] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2][3]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at ambient or elevated temperatures.[4][5]
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[6][7]
-
Thermal Degradation: Heating the solid compound at temperatures ranging from 40°C to 80°C.[8] The anilide functional group, in general, is thermally stable up to 160°C, but the exact decomposition temperature depends on the overall molecular structure.[9]
-
Photodegradation: Exposing the compound to UV and visible light, as per ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/m².[8] Photodegradation of anilides can involve oxidation and cleavage of the amide bond.[10][11][12]
Q2: What are the likely degradation products of this compound?
A2: Based on the structure, which combines a cholic acid steroid backbone and an anilide functional group, the primary degradation pathways are expected to be:
-
Hydrolysis of the Anilide Bond: This is a common degradation pathway for anilides, which would yield cholic acid and aniline. This can occur under both acidic and basic conditions.[13][14][15]
-
Oxidation of the Steroid Nucleus: The hydroxyl groups on the cholic acid moiety are susceptible to oxidation.
-
Oxidation of the Aniline Ring: The aromatic amine part of the molecule can undergo oxidation.[6]
-
Cleavage of the C-N bond in the amide linkage and the N-phenyl ring bond under photolytic conditions.[10][12]
Q3: How should I prepare this compound for stability studies, considering its solubility?
A3: this compound is a hydrophobic compound.[16] Its solubility is limited in aqueous solutions but better in organic solvents. For stability studies, consider the following:
-
Stock Solutions: Prepare a stock solution in an organic solvent like DMSO or DMF.[17]
-
Working Solutions: For aqueous stress conditions (acidic, basic hydrolysis), the stock solution can be diluted into the aqueous medium. Be mindful of potential precipitation. The use of co-solvents may be necessary if the compound is not soluble in the stress medium.[3]
-
Solid-State Studies: For thermal and photostability testing, the compound can be exposed in its solid form.
Q4: What analytical techniques are best suited for stability testing of this compound?
A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach. The anilide group provides a UV chromophore (λmax around 243 nm), allowing for sensitive detection.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly specific and sensitive and can be used to identify and quantify degradation products by their mass-to-charge ratio.[18][19][20]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Analytical Method Troubleshooting (HPLC & LC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[21] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Poor temperature control. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks at all fittings.[22]- Use a column oven for stable temperature control.[21] |
| Ghost Peaks or Carryover | - Contamination from previous injections.- Impurities in the mobile phase or sample. | - Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents and freshly prepared samples. |
| Unexpected Peaks in Chromatogram | - Degradation of the sample in the autosampler.- Formation of adducts in the MS source (e.g., sodium, potassium).[23]- Oxidation artifacts in the MS source.[18][19] | - Keep the autosampler temperature controlled (e.g., 4°C).- For MS, check for common adducts and optimize source conditions.- Use fresh, high-purity mobile phase additives. |
| Low MS Signal Intensity | - Ion suppression from the sample matrix or mobile phase additives.- Inefficient ionization. | - Dilute the sample.- Optimize MS source parameters (e.g., temperature, gas flows).- Evaluate different ionization modes (e.g., APCI vs. ESI).[18] |
Experimental & Sample Preparation Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Sample Precipitation During Aqueous Stress Testing | - Low aqueous solubility of this compound. | - Use a co-solvent (e.g., acetonitrile, methanol) in the stress medium, ensuring it doesn't interfere with the degradation reaction.- Reduce the initial concentration of the analyte. |
| Inconsistent Degradation Levels | - Inaccurate temperature or pH control.- Inconsistent light exposure in photostability studies. | - Use calibrated ovens and pH meters.- Ensure uniform light exposure for all samples in the photostability chamber. |
| Mass Imbalance (Sum of analyte and degradants is not 100%) | - Formation of non-UV active or volatile degradation products.- Degradants are not eluting from the HPLC column.- Inaccurate quantification due to different response factors of degradants. | - Use a mass-sensitive detector (e.g., MS, ELSD) in parallel with UV.- Modify the HPLC method (e.g., gradient, mobile phase) to elute all components.- Determine the relative response factors for major degradants if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 70°C for 7 days.
-
At specified time points, weigh an appropriate amount of the solid, dissolve in a suitable solvent, and analyze.
-
-
Photostability Testing:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, dissolve the samples and analyze.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 243 nm.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrolysis of anilides. VI. Alkaline hydrolysis, aminolysis and general acid catalyzed alkaline hydrolysis of monofluoroacetanilide. Kinetic evidence for the existence of more than one intermediate in the hydrogen carbonate ion catalyzed alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalysed hydrolysis of an acyl-activated anilide in buffered solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chromatographyonline.com [chromatographyonline.com]
How to prevent degradation of cholic acid anilide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cholic acid anilide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guide: Common Issues with this compound in Solution
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in Aqueous Solution | - Low aqueous solubility of this compound.[1] - Use of an inappropriate solvent or buffer system. - Temperature fluctuations affecting solubility. | - Prepare stock solutions in an organic solvent such as DMSO or DMF before diluting into aqueous buffers.[1] - Ensure the final concentration in aqueous buffer does not exceed its solubility limit (e.g., approximately 0.20 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution).[1] - If precipitation occurs upon dilution, consider gentle warming or sonication to aid dissolution.[2] - For long-term storage, it is recommended to store as a solid at -20°C.[1] |
| Loss of Compound Potency or Inconsistent Results | - Degradation of this compound in solution due to hydrolysis, oxidation, or photodegradation. - Improper storage of stock or working solutions. | - Prepare fresh working solutions daily from a frozen stock.[3] - Protect solutions from light by using amber vials or covering containers with aluminum foil. - For oxygen-sensitive compounds, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing solutions.[3] - Store stock solutions at -20°C or lower.[1] |
| Appearance of Unexpected Peaks in HPLC Analysis | - Formation of degradation products. - Contamination of the solvent or glassware. | - Perform a forced degradation study to identify potential degradation products and their retention times. - Ensure the use of high-purity solvents and clean glassware. - Filter solutions before HPLC analysis to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are anticipated to be hydrolysis of the amide bond, oxidation of the steroid nucleus or the anilide ring, and photodegradation.[1][2][4] The amide bond is susceptible to both acid and base-catalyzed hydrolysis, yielding cholic acid and aniline.[4][5] The aromatic anilide ring and the cholic acid backbone can be targets for oxidative degradation.[6][7] Exposure to light, especially in the presence of photosensitizers, can lead to photodegradation.[2][8]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF) at 10 mg/ml and dimethyl sulfoxide (DMSO) at 10 mg/ml.[1] For experiments involving aqueous media, it is advisable to first dissolve the compound in one of these organic solvents to create a concentrated stock solution.
Q3: How should I prepare aqueous working solutions from a stock solution?
A3: To prepare aqueous working solutions, you should perform serial dilutions of your organic stock solution into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. For example, the solubility in a 1:4 mixture of DMSO and PBS (pH 7.2) is approximately 0.20 mg/ml.[1] It is recommended to prepare these aqueous solutions fresh for each experiment and not to store them for more than one day.[3]
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C in tightly sealed containers. Aqueous working solutions are not recommended for storage and should be prepared fresh daily.[3]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, you should:
-
Control pH: Use buffered solutions to maintain a stable pH, ideally within a neutral range to minimize acid or base-catalyzed hydrolysis.
-
Protect from Light: Conduct experiments in low-light conditions and store solutions in light-protecting containers (e.g., amber vials).
-
Maintain Temperature: Keep solutions on ice when not in immediate use and avoid repeated freeze-thaw cycles.
-
Minimize Oxygen Exposure: For sensitive experiments, consider de-gassing your solvents and working under an inert atmosphere.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.
-
Transfer the solid to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed, light-protected containers.
-
Protocol for a Forced Degradation Study
-
Objective: To identify the potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark at the same temperature.
-
Control: Keep an aliquot of the this compound stock solution at room temperature, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.
-
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for a Forced Degradation Study.
References
- 1. Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Dual-electrode oxidation used for aniline degradation in aqueous electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining HPLC Separation of Bile Acid Anilide Isomers
Welcome to the Technical Support Center dedicated to providing expert guidance on the High-Performance Liquid Chromatography (HPLC) separation of bile acid anilide isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these structurally similar compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating bile acid anilide isomers by HPLC?
A1: The main difficulty lies in the subtle structural similarities between the isomers. Bile acid anilide isomers can include:
-
Positional isomers: Where the anilide group is attached at different positions on the bile acid scaffold, or substituents are at different positions on the aniline ring.
-
Stereoisomers: Arising from the chiral centers present in the bile acid core.
These minor structural differences result in very similar physicochemical properties, such as hydrophobicity and polarity, leading to co-elution or poor resolution on standard reversed-phase HPLC columns.
Q2: Which type of HPLC column is recommended as a starting point for separating bile acid anilide isomers?
A2: A C18 reversed-phase column is a common and effective starting point for the separation of bile acids and their derivatives. However, given the aromatic nature of the anilide group, other stationary phases may offer improved selectivity:
-
Phenyl-Hexyl or Biphenyl columns: These columns can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic anilide ring of the analytes.[1]
-
Pentafluorophenyl (PFP) columns: These are also known to offer unique selectivity for aromatic and positional isomers.
-
High Strength Silica (HSS) T3 columns: These are C18 columns with a lower ligand density, which can be beneficial for separating polar compounds.
Q3: How can I improve the resolution of closely eluting or co-eluting bile acid anilide isomer peaks?
A3: To enhance the separation of isomers, a systematic approach to method optimization is crucial. Consider the following strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase HPLC, while methanol can offer different selectivity due to its protic nature.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of any residual silanol groups on the column and improve peak shape.[2]
-
Additives: The use of buffers, like ammonium acetate or ammonium formate, can help control the pH and improve reproducibility.[2]
-
-
Gradient Elution: Employing a shallow gradient (a slow increase in the organic solvent concentration over a longer time) can significantly improve the resolution of closely eluting peaks.
-
Column Temperature: Increasing the column temperature can improve efficiency by reducing the mobile phase viscosity, but it may also decrease retention times. It is essential to find the optimal temperature for your specific separation.
-
Flow Rate: Reducing the flow rate can sometimes lead to better resolution, but it will also increase the analysis time.
Q4: I am observing significant peak tailing for my bile acid anilide isomers. What could be the cause and how can I fix it?
A4: Peak tailing for basic or amine-containing compounds like anilides is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with basic analytes.
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes peak tailing.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detection.
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC separation of bile acid anilide isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Gradient is too steep. | - Test a column with different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or PFP).- Adjust the ratio of organic solvent to water. Try switching between acetonitrile and methanol.- Lengthen the gradient program to create a shallower gradient. |
| Peak Tailing | - Secondary interactions with silanol groups.- Column overload.- Presence of an interfering compound. | - Lower the pH of the mobile phase with 0.1% formic or acetic acid.- Use a modern, end-capped HPLC column.- Reduce the sample concentration or injection volume.- If an interferent is suspected, confirm by changing the detection wavelength or using mass spectrometry. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column not properly equilibrated. | - Prepare mobile phases accurately and consistently. Premixing can improve reproducibility.- Use a column thermostat to maintain a constant temperature.- Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Ghost Peaks | - Carryover from previous injections.- Contaminants in the mobile phase or sample. | - Implement a needle wash step in the autosampler method.- Run a blank gradient after each sample injection.- Use high-purity HPLC-grade solvents and filter all samples and mobile phases. |
Experimental Protocols
While specific, validated methods for the HPLC separation of bile acid anilide isomers are not widely published, the following protocol for the analysis of bile acid derivatives can be used as a starting point for method development.
I. Sample Preparation
-
Standard Solutions: Accurately weigh and dissolve the bile acid anilide isomer standards in a suitable solvent such as methanol or acetonitrile to prepare stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards.
-
Sample Extraction (if applicable): For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
II. HPLC Method Parameters (Starting Conditions)
| Parameter | Recommendation |
| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). LC-MS/MS can also be used for enhanced sensitivity and specificity.[2] |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | Start with a lower percentage of Mobile Phase B (e.g., 30%), increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile will need to be optimized. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C. |
| Injection Volume | 5-20 µL. |
| Detection Wavelength | Monitor at a wavelength where the anilide chromophore has maximum absorbance (e.g., around 254 nm, but should be optimized by scanning the UV spectrum of a standard). |
III. Data Analysis
-
Identify the peaks corresponding to the different bile acid anilide isomers based on the retention times of the injected standards.
-
Quantify the isomers by constructing a calibration curve using the peak areas of the standards at known concentrations.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting for bile acid anilide isomers.
Caption: Workflow for HPLC method development for isomer separation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Regioselective Modification of Cholic Acid
Welcome to the technical support center for the regioselective modification of cholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective modification of cholic acid important?
A1: Cholic acid is a readily available and inexpensive steroid building block.[1] Its rigid, amphiphilic structure, with hydroxyl groups oriented on a concave face, makes it an attractive starting material for creating complex molecules like molecular bowls, tweezers, and macrocyclic hosts.[1] In drug development, cholic acid derivatives are used as precursors for corticosteroids and other therapeutic agents.[2][3] Regioselectivity is crucial because the biological and chemical properties of the resulting molecule depend entirely on which specific hydroxyl (at C-3, C-7, or C-12) or carboxyl group is modified.
Q2: What is the general order of reactivity for the hydroxyl groups on the cholic acid steroid nucleus?
A2: The reactivity of the secondary hydroxyl groups in cholic acid derivatives generally follows the order of C3 > C12 > C7 for acylation reactions using agents like methacryloyl chloride.[4] The 3α-hydroxyl group is the most reactive due to lower steric hindrance compared to the 7α- and 12α-hydroxyl groups.[1] This inherent difference in reactivity can be exploited for selective modifications.
Q3: What are the most common strategies for achieving regioselectivity?
A3: The primary strategies include:
-
Exploiting inherent reactivity differences: Performing reactions under carefully controlled conditions (e.g., temperature, stoichiometry of reagents) to favor modification at the most reactive site (usually C3-OH).
-
Using protecting groups: Selectively protecting one or more hydroxyl groups to direct the reaction to the desired unprotected site. Acetyl groups are widely used because they are easy to introduce and remove.[1][2]
-
Enzymatic catalysis: Employing enzymes like hydroxysteroid dehydrogenases (HSDHs) which offer high regio- and stereoselectivity for oxidation or reduction at specific positions.[5][6]
Q4: How can I selectively modify the C-24 carboxylic acid side chain?
A4: The carboxylic acid group is typically modified through esterification or amidation. Esterification can be achieved by reacting cholic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like 4-toluenesulfonic acid.[2] For amidation, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) can be used to form an amide bond with an amine, often with N-hydroxysuccinimide to improve efficiency.[7]
Q5: What are the best methods for purifying modified cholic acid derivatives?
A5: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Crystallization: Recrystallization from appropriate solvents like ethanol/water or methanol/toluene is effective for obtaining pure crystalline products.[8][9]
-
Column Chromatography: Flash column chromatography using solvent systems like ethyl acetate/hexanes is a standard method for separating complex mixtures and isomers.[7]
-
Solid-Phase Extraction: This technique can be used for initial cleanup and purification of crude products.[10]
Q6: Which analytical techniques are essential for characterizing the regioselectivity of my product?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
¹H NMR: Can distinguish between isomers. For example, the signal for the hydrogen geminal to the 3-hydroxyl group changes from a broad multiplet (axial) in cholic acid to a narrow multiplet (equatorial) in its epimer, allocholic acid.[11]
-
¹³C NMR and 2D NMR: Techniques like COSY, HSQC, and HMBC are used for complete and unambiguous assignment of all proton and carbon signals, confirming the exact position of modification.[12][13][14]
Troubleshooting Guides
Issue 1: Poor Yield or Selectivity in Acylation/Esterification
Q: My attempt at selective 3α-acetylation resulted in a low yield and a mixture of di- and tri-acetylated products. What went wrong?
A: This is a common issue related to reaction control. The hydroxyl groups at C-7 and C-12, while less reactive, will still react under forcing conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the molar equivalents of your acylating agent (e.g., acetic anhydride, methacryloyl chloride). Use just over one equivalent to favor mono-acylation.
-
Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to increase selectivity for the more reactive 3α-OH group.
-
Choice of Method: Consider a one-pot esterification and 3α-acetylation method. Refluxing cholic acid with ethyl acetate in the presence of catalytic 4-toluenesulfonic acid can yield the ethyl ester, 3α-acetoxy derivative with high regioselectivity and yields ranging from 74-95%.[2]
-
Purification: If a mixture is unavoidable, use flash column chromatography to separate the mono-, di-, and tri-substituted products.
-
Issue 2: Difficulty Achieving Selective Oxidation
Q: I am trying to oxidize the 7α-hydroxyl group but am getting oxidation at other positions or over-oxidation. How can I improve this?
A: Selective oxidation is challenging due to the similar nature of the secondary hydroxyls. The choice of oxidant and reaction conditions is critical.
-
Troubleshooting Steps:
-
Protecting Groups: The most reliable method is to first protect the more reactive 3α-hydroxyl group. For instance, selectively esterify the 3α-position with succinic anhydride, then perform the oxidation using N-bromosuccinimide.[1]
-
Choice of Oxidant: Different oxidants exhibit different selectivities.
-
Enzymatic Oxidation: For the highest selectivity, use an NAD(P)⁺-dependent hydroxysteroid dehydrogenase (HSDH). For example, a 7α-HSDH can specifically target the C-7 position, often with complete conversion.[5][6] This approach avoids the need for protecting groups.
-
Issue 3: Problems with Product Purification and Isomer Separation
Q: My final product is an oily mixture, and I am struggling to separate the desired regioisomer from byproducts using column chromatography.
A: Purification of closely related steroid isomers can be difficult due to their similar polarities.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can improve separation. Adding a small amount of a third solvent like methanol or acetic acid can sometimes help.
-
Stationary Phase: Ensure you are using an appropriate silica gel with a suitable particle size for your column dimensions.
-
-
Induce Crystallization: If chromatography fails, try to crystallize the product.
-
Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, acetone).[10][18]
-
Slowly add a solvent in which the product is insoluble (an "anti-solvent") like water or toluene until the solution becomes cloudy.[8][9]
-
Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of pure crystals.
-
-
Derivative Formation: As a last resort, consider converting the mixture into a different derivative (e.g., a different ester) that might be easier to separate chromatographically or crystallize. The desired isomer can then be recovered after separation.
-
Data Presentation
Table 1: Summary of Yields for Selective 3α-Acetylation Methods
| Method | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| One-Pot Esterification/Acetylation | Ethyl Acetate | 4-Toluenesulfonic Acid | Ethyl Acetate | 95 | [2] |
| One-Pot Esterification/Acetylation | Propyl Acetate | 4-Toluenesulfonic Acid | Propyl Acetate | 88 | [2] |
| One-Pot Esterification/Acetylation | Butyl Acetate | 4-Toluenesulfonic Acid | Butyl Acetate | 86 | [2] |
Table 2: Regioselectivity of Different Oxidation Methods for Cholic Acid
| Reagent/Enzyme | Target Position | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | C-7 | After 3α-OH protection with succinic anhydride | 3α-succinoyl-7-keto-12α-hydroxy-5β-cholanoic acid | [1] |
| Potassium Dichromate | C-7 | Aqueous solution in acetic acid | 3α,12α-dihydroxy-7-keto-5β-cholanoic acid | [15][16] |
| o-Iodoxybenzoic Acid (IBX) | C-7 | Not specified | 3α,12α-dihydroxy-7-keto-5β-cholanoic acid | [17] |
| 12α-HSDH (Enzyme) | C-12 | Aqueous solution with NAD(P)⁺ regeneration | 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | [5] |
Experimental Protocols
Protocol 1: One-Pot Esterification and Selective 3α-Acetylation of Cholic Acid [2]
-
Setup: To a round-bottom flask, add cholic acid (1.0 eq), ethyl acetate (which serves as both solvent and reagent), and a catalytic amount of 4-toluenesulfonic acid and water.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield ethyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate.
Protocol 2: Selective Enzymatic Oxidation of the 12α-Hydroxyl Group [5]
-
Buffer Preparation: Prepare an aqueous buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen 12α-HSDH and alcohol dehydrogenase (ADH) enzymes.
-
Reaction Mixture: In a reaction vessel, dissolve the cholic acid sodium salt. Add catalytic amounts of the cofactor NADP⁺. Add the substrate for cofactor regeneration, methyl acetoacetate.
-
Enzyme Addition: Add the 12α-HSDH and the ADH (for cofactor regeneration) to the solution.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the conversion of cholic acid by TLC or HPLC. The reaction can take several hours (e.g., 16 hours for complete conversion).
-
Workup: Once the reaction is complete, acidify the solution with HCl to precipitate the product, 3α,7α-dihydroxy-12-keto-5β-cholanoic acid.
-
Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Workflow for regioselective modification using protecting groups.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CCCC 1996, Volume 61, Issue 7, Abstracts pp. 1073-1076 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. icepharma.com [icepharma.com]
- 4. Selective acylation of cholic acid derivatives with multiple methacrylate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 6. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 9. US2346239A - Preparation of cholic acid - Google Patents [patents.google.com]
- 10. CN101550176A - Fine purification method for cholic acid crude product - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 17. Regioselective oxidation of cholic acid and its 7β epimer by using o-iodoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cholic Acid Anilide and Chenodeoxycholic Acid Anilide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic bile acid derivatives, cholic acid anilide and chenodeoxythis compound. While direct comparative experimental data is limited, this document synthesizes available information on the parent compounds and related derivatives to offer a predictive comparison of their physicochemical properties, biological activities, and potential therapeutic applications, particularly in oncology.
Introduction: Parent Bile Acids and Their Anilide Derivatives
Cholic acid and chenodeoxycholic acid are primary bile acids synthesized in the liver from cholesterol. They play crucial roles in lipid digestion and absorption. Cholic acid is a tri-hydroxy bile acid, while chenodeoxycholic acid is a di-hydroxy bile acid, a structural difference that significantly influences their biological activities. The anilide derivatives of these bile acids are synthetic compounds where the carboxylic acid group is converted to an anilide. This modification is expected to alter their hydrophobicity and biological activity, potentially enhancing their therapeutic index. This compound has been identified as a potent inhibitor of cancer cell proliferation through the induction of apoptosis.[1] Due to a lack of direct studies on chenodeoxythis compound, this guide will extrapolate its potential properties based on the known characteristics of its parent compound.
Physicochemical Properties
The fundamental difference in the number of hydroxyl groups between cholic acid and chenodeoxycholic acid dictates their polarity and, consequently, their biological interactions. The conversion to anilides will increase the hydrophobicity of both molecules.
| Property | Cholic Acid | Chenodeoxycholic Acid | This compound (Predicted) | Chenodeoxythis compound (Predicted) |
| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₄₀O₄ | C₃₀H₄₅NO₄ | C₃₀H₄₅NO₃ |
| Molecular Weight | 408.6 g/mol | 392.6 g/mol [2] | 483.7 g/mol [1] | ~467.7 g/mol |
| Hydroxyl Groups | 3 (at C3, C7, C12) | 2 (at C3, C7) | 3 | 2 |
| Solubility | Insoluble in water; soluble in alcohol and acetic acid | Sparingly soluble in water[2] | Predicted to have lower aqueous solubility than cholic acid. | Predicted to have lower aqueous solubility than chenodeoxycholic acid. |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Predicted to be more hydrophobic than cholic acid. | Predicted to be more hydrophobic than chenodeoxycholic acid. |
Comparative Biological Activity
Cytotoxicity
The cytotoxicity of bile acids is often correlated with their hydrophobicity. Chenodeoxycholic acid is generally more cytotoxic than cholic acid.[3][4] this compound has been shown to be a potent inhibitor of cancer cell growth.[1] It is hypothesized that chenodeoxythis compound, being more hydrophobic, may exhibit even greater cytotoxicity.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Cholic Acid | Ovarian Cancer (A2780) | >400 | --INVALID-LINK-- |
| Chenodeoxycholic Acid | Ovarian Cancer (A2780) | ~200 | --INVALID-LINK-- |
| Colon Cancer (unspecified) | Physiologically relevant concentrations | --INVALID-LINK-- | |
| This compound | C. difficile spore germination | 1.8 | --INVALID-LINK-- |
Induction of Apoptosis
Both deoxycholic acid and chenodeoxycholic acid are known to induce apoptosis in various cancer cell lines, with chenodeoxycholic acid often being the more potent of the two.[4][5][6][7] this compound is also known to induce apoptosis in human cancer cells.[1] The apoptotic mechanism of chenodeoxycholic acid in colon adenocarcinoma cells involves oxidative stress, mitochondrial permeability transition, and the activation of caspases-9 and -3.[5][6][7] It is plausible that both anilides will follow similar apoptotic pathways, with the potency likely being higher for the chenodeoxycholic acid derivative.
Signaling Pathways
Bile acids exert their effects through various signaling pathways, primarily via the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[8][9] Chenodeoxycholic acid is a potent activator of FXR.[10] The activation of these receptors can lead to downstream effects on cell proliferation, apoptosis, and metabolism.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of this compound and chenodeoxythis compound.
Chenodeoxycholic Acid-Induced Apoptosis Pathway
Caption: Signaling pathway of chenodeoxycholic acid-induced apoptosis.
Experimental Protocols
Synthesis of this compound and Chenodeoxythis compound
Objective: To synthesize the anilide derivatives of cholic acid and chenodeoxycholic acid.
Materials:
-
Cholic acid or chenodeoxycholic acid
-
Aniline
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve cholic acid (or chenodeoxycholic acid) in DMF.
-
Add aniline and DCC to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the anilide derivatives.
Materials:
-
Human cancer cell lines (e.g., HT-29, HepG2)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and chenodeoxythis compound stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the anilide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with the anilide derivatives.
Materials:
-
Human cancer cell lines
-
This compound and chenodeoxythis compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of each anilide derivative for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the potential differences between this compound and chenodeoxythis compound. Based on the properties of their parent compounds, it is hypothesized that chenodeoxythis compound will exhibit greater hydrophobicity and, consequently, higher cytotoxicity and pro-apoptotic activity compared to this compound.
Future research should focus on the direct synthesis and head-to-head experimental comparison of these two compounds. Key areas of investigation should include:
-
Determination of their IC₅₀ values across a panel of cancer cell lines.
-
Elucidation of their specific mechanisms of apoptosis induction.
-
Investigation of their effects on key signaling pathways, including FXR and TGR5 activation.
-
In vivo studies to assess their anti-tumor efficacy and toxicity profiles.
Such studies will be crucial in determining the therapeutic potential of these novel bile acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cytotoxic agents from an unexpected source: bile acids and ovarian tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - ProQuest [proquest.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 9. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]
- 10. mdpi.com [mdpi.com]
Cholic Acid Anilide: A Potent Inhibitor of Clostridioides difficile Spore Germination
A Comparative Guide for Researchers and Drug Development Professionals
Clostridioides difficile infection (CDI) presents a significant and urgent threat to public health, largely driven by the resilience of its spores. These dormant structures are the primary vehicles for transmission and infection, initiating disease upon germination in the gut. A promising strategy to combat CDI is to prevent this germination process. This guide provides a comparative analysis of cholic acid anilide (CaPA), a novel bile salt analog, and its inhibitory effects on C. difficile spore germination, supported by experimental data and detailed methodologies.
Competitive Inhibition of Spore Germination
This compound acts as an alternative substrate inhibitor of C. difficile spore germination.[1][2] It effectively competes with the natural germinant, taurocholate, for binding to the spore's germinant receptor, the CspC protease.[1][2] This competitive binding delays and reduces the efficiency of spore germination, thereby diminishing the number of vegetative cells that produce toxins.[1][2]
Comparative Efficacy of C. difficile Inhibitors
Experimental data demonstrates the superior and broader-spectrum inhibitory activity of CaPA compared to other bile salt analogs, such as CamSA. The half-maximal inhibitory concentration (IC50) values of CaPA are consistently in the low-micromolar range across various C. difficile strains, including hypervirulent ribotypes.[3]
| Inhibitor | Target | Mechanism of Action | IC50 (µM) against various C. difficile strains | In Vivo Efficacy |
| This compound (CaPA) | Spore Germination (CspC receptor) | Competitive inhibition of taurocholate binding | Low-micromolar range[3] | Protects mice and hamsters from multiple strains[3][4] |
| CamSA | Spore Germination (CspC receptor) | Competitive inhibition of taurocholate binding | Strain-specific, less active against some hypervirulent strains[3][4] | Effective against strain 630 but not others[3][4] |
| Chenodeoxycholate (CDCA) | Spore Germination | Competitive inhibitor of taurocholate-mediated germination[5][6] | Varies by strain | Inhibits germination[5][6] |
| Muricholic Acids (α, β, ω) | Spore Germination and Vegetative Growth | Inhibition of germination and growth | Not specified | Potential impact on virulence in mouse models[6] |
| Secondary Bile Acids (DCA, LCA) | Vegetative Growth | Inhibition of growth | Not specified | Correlated with inhibition of C. difficile growth in vivo[7] |
Experimental Protocols
Spore Germination Inhibition Assay:
This assay quantifies the ability of a compound to inhibit the germination of C. difficile spores.
-
C. difficile Spore Preparation: Spores are purified from C. difficile cultures grown on solid medium. The purity of the spore preparation is assessed by phase-contrast microscopy.
-
Germination Initiation: Purified spores are incubated with a known germinant, typically a combination of taurocholate and glycine, to induce germination.
-
Inhibitor Treatment: Test compounds, such as CaPA, are added to the spore suspension at varying concentrations prior to or concurrently with the addition of germinants.
-
Measurement of Germination: Spore germination is monitored by measuring the decrease in optical density (OD) at 600 nm over time. Germination leads to a decrease in the refractive index of the spores, resulting in a lower OD.
-
Data Analysis: The percentage of germination inhibition is calculated by comparing the OD change in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Murine Model of CDI:
This model evaluates the prophylactic efficacy of an inhibitor in preventing CDI in mice.
-
Animal Preparation: Mice are pre-treated with a cocktail of antibiotics in their drinking water to disrupt their native gut microbiota, making them susceptible to C. difficile infection.
-
Inhibitor Administration: Mice are orally administered the test compound (e.g., CaPA) or a vehicle control for a specified period.
-
C. difficile Challenge: Following inhibitor administration, mice are challenged with a known dose of C. difficile spores via oral gavage.
-
Monitoring: Animals are monitored daily for signs of CDI, including weight loss, diarrhea, and mortality.
-
Endpoint Analysis: At the end of the study, intestinal contents and tissues can be collected for analysis of C. difficile colonization, toxin levels, and histopathology.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of C. difficile spore germination and the experimental workflow for validating an inhibitor.
Caption: C. difficile Spore Germination Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating C. difficile Inhibitors.
Conclusion
This compound demonstrates significant potential as a prophylactic agent against Clostridioides difficile infection. Its potent, broad-spectrum inhibition of spore germination, coupled with proven in vivo efficacy, positions it as a promising candidate for further development. The experimental frameworks provided herein offer a robust approach for the continued evaluation and comparison of CaPA and other novel anti-germinants. This targeted strategy of inhibiting spore germination represents a critical advancement in the fight against CDI.
References
- 1. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An Aniline-Substituted Bile Salt Analog Protects both Mice and Hamsters from Multiple Clostridioides difficile Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the Initiation of Clostridium difficile Spore Germination using Analogs of Chenodeoxycholic Acid, a Bile Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muricholic Acids Inhibit Clostridium difficile Spore Germination and Growth | PLOS One [journals.plos.org]
- 7. Bile Acid 7α-Dehydroxylating Gut Bacteria Secrete Antibiotics that Inhibit Clostridium difficile: Role of Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of cholic acid derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of bile acids and their derivatives in oncology is an expanding field of interest. These molecules, traditionally known for their role in digestion, are now being investigated for their cytotoxic and cytostatic effects on various cancer cell lines. This guide provides a comparative overview of the efficacy of several cholic acid derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Efficacy of Cholic Acid Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro efficacy of various cholic acid derivatives against a range of human cancer cell lines. The data, presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, offer a quantitative comparison of their cytotoxic potential.
| Cholic Acid Derivative/Conjugate | Cancer Cell Line | Efficacy (GI50/IC50 in µM) | Reference Compound (GI50/IC50 in µM) |
| CA-Aryl/Heteroaryl Hybrid (Compound 67) | Breast (MCF-7) | 1.35 | Cisplatin: 7.21, Doxorubicin: 1 |
| CA-Aryl/Heteroaryl Hybrid (Compound 68) | Breast (MCF-7) | 1.41 | Cisplatin: 7.21, Doxorubicin: 1 |
| CA-Aryl/Heteroaryl Hybrid (Compound 71) | Breast (MCF-7) | 4.52 | Cisplatin: 7.21, Doxorubicin: 1 |
| CA-Aryl/Heteroaryl Hybrid (Compound 69) | Glioblastoma (U87) | 2.49 | Cisplatin: 3.78, Doxorubicin: 2.60 |
| CA-Aryl/Heteroaryl Hybrid (Compound 70) | Glioblastoma (U87) | 2.46 | Cisplatin: 3.78, Doxorubicin: 2.60 |
| CA-Aryl/Heteroaryl Hybrid (Compound 71) | Glioblastoma (U87) | 1.62 | Cisplatin: 3.78, Doxorubicin: 2.60 |
| CA-Phenolic Derivative (Compound 4) | Colon (HCT116) | 21.32 - 28.90 | 5-FU: >50 |
| CA-Phenolic Derivative (Compound 5) | Colon (HCT116) | 21.32 - 28.90 | 5-FU: >50 |
| CA-Phenolic Derivative (Compound 6) | Colon (HCT116) | 21.32 - 28.90 | 5-FU: >50 |
| CA-Phenolic Derivative (Compound 7) | Colon (HCT116) | 21.32 - 28.90 | 5-FU: >50 |
| CA-Artemisinin Hybrid (Compound 32) | Lymphoma (SUDHL-4) | ~10 (for 70% growth inhibition) | Artemether: 100 (for 70% growth inhibition) |
| Lithocholic Acid (LCA) | Prostate (LNCaP) | 40.5 ± 0.07 | Not specified |
| Lithocholic Acid (LCA) | Prostate (PC-3) | 74.9 ± 0.25 | Not specified |
Data compiled from multiple sources.[1][2][3][4] Note that experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of cholic acid derivatives against cancer cell lines.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cholic acid derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cholic acid derivatives for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[1][10][11][12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the cholic acid derivatives for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer, mimicking metastasis.[14][15][16][17]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Starve the cancer cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Visualize and count the stained cells in several random fields under a microscope. The number of migrated/invaded cells is an indicator of the migratory/invasive potential of the cells.
Signaling Pathways and Mechanisms of Action
Cholic acid derivatives exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways activated by cholic acid derivatives.
Furthermore, some cholic acid derivatives have been shown to influence other critical signaling cascades involved in cell proliferation, invasion, and survival, such as the MAPK pathway.[18][19][20][21][22][23]
Caption: MAPK signaling pathway activated by cholic acid leading to increased cell invasion.
Workflow for Evaluating Anticancer Efficacy
The general workflow for assessing the anticancer properties of a novel cholic acid derivative involves a series of in vitro assays to characterize its effects on cancer cell lines.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells [PeerJ] [peerj.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. corning.com [corning.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity | Semantic Scholar [semanticscholar.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
A Comparative Guide to the Quantification of Cholic Acid Anilide: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cholic acid anilide, a synthetic derivative of cholic acid, is paramount for its investigation in various research and development settings. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound in biological matrices. This comparison is based on established methodologies for the parent compound, cholic acid, and other structurally similar bile acid amides, providing a framework for cross-validation and method selection.
Data Presentation: A Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the quantification of this compound based on validated methods for related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.0 - 80.0 µg/mL[1] | 0.005 - 5 µg/mL[2] |
| Limit of Detection (LOD) | 0.060 µg/mL[1] | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL[1] | 0.005 µg/mL |
| Accuracy (% Recovery) | 91.3% - 109.3%[1] | Within ±15% of nominal value |
| Precision (% RSD) | ≤ 7.3%[1] | < 15% |
| Specificity | Moderate; susceptible to interference from compounds with similar chromophores. | High; based on specific precursor-to-product ion transitions. |
| Sample Volume | Typically higher (µL range) | Typically lower (µL range) |
| Throughput | Lower | Higher |
Experimental Protocols: A Detailed Look at Methodology
The successful implementation of any analytical method relies on a meticulously detailed protocol. Below are representative experimental procedures for both HPLC-UV and LC-MS/MS, adapted for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibrated linear range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at a wavelength appropriate for the anilide chromophore (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[1]
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, offering high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the biological sample (e.g., plasma, urine), add an internal standard.[2]
-
Add a protein precipitating agent, such as acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and dilute with an appropriate solvent system (e.g., methanol:water, 1:1, v/v) before injection.[2]
2. Chromatographic Conditions:
-
Column: X-bridge C18 column[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.7 mL/min[2]
-
Gradient Elution: A gradient program is employed to achieve optimal separation.
-
Injection Volume: 10 µL[2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic cholic acid moiety.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the transition from the precursor ion (parent molecule) to a specific product ion (fragment).[2]
Visualizing the Workflow: From Synthesis to Analysis
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis of this compound and a typical analytical workflow.
References
A Comparative Biological Evaluation: Cholic Acid Anilide vs. Cholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cholic acid anilide, a synthetic derivative, and its parent compound, cholic acid. The following sections present a summary of their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
Overview of Compounds
Cholic Acid is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Due to its amphipathic nature, it can emulsify fats in the intestine.
This compound (CaPA) is a synthetic derivative of cholic acid where the carboxylic acid group is replaced with an anilide group. This modification alters its physicochemical properties, potentially leading to different biological activities.
Comparative Biological Activity
The modification of the carboxyl group in cholic acid to an anilide moiety in this compound results in a significant shift in its biological profile. While cholic acid is a natural and relatively benign molecule in terms of cytotoxicity, its antimicrobial and anti-inflammatory effects are limited. In contrast, this compound emerges as a potent agent against specific bacteria, though comprehensive data on its broader biological effects are still emerging.
Cytotoxicity
The cytotoxicity of cholic acid and its derivatives is largely dependent on their hydrophobicity. Cholic acid, being a more hydrophilic bile acid, generally exhibits low cytotoxicity to mammalian cells at physiological concentrations.[1][2] Studies on colon cancer cell lines have shown that cholic acid has minimal to no discernible cytotoxic effects.[2] In contrast, more hydrophobic bile acids like deoxycholic acid and lithocholic acid are significantly more toxic.[3]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Caco-2 | MTT | Data Not Available | - |
| Cholic Acid | Colon Cancer Cell Lines | Not Specified | Non-toxic at tested concentrations | [3] |
Anti-inflammatory Activity
Bile acids are known to modulate inflammatory responses.[4] Some bile acids and their derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
There is limited direct evidence for the anti-inflammatory activity of cholic acid itself in models like LPS-stimulated RAW 264.7 macrophages. Some studies suggest that certain bile acids can even have pro-inflammatory effects under specific conditions.
Quantitative data on the anti-inflammatory activity of this compound, specifically its ability to inhibit nitric oxide production, is not currently available in the public domain. However, the structural modification could potentially impart anti-inflammatory properties, a hypothesis that warrants experimental investigation.
| Compound | Cell Line | Assay | IC50 for NO Inhibition (µM) | Reference |
| This compound | RAW 264.7 | Griess Assay | Data Not Available | - |
| Cholic Acid | RAW 264.7 | Griess Assay | Data Not Available | - |
Antimicrobial Activity
The antimicrobial properties of cholic acid derivatives have been a subject of interest, with modifications to the cholic acid scaffold leading to potent antimicrobial agents.[1][5][6][7] Cholic acid itself has weak antimicrobial activity, with a high minimum inhibitory concentration (MIC) against bacteria like Staphylococcus aureus.[7]
This compound has been specifically identified as a potent inhibitor of Clostridium difficile spore germination, with an IC50 of 1.8 µM.[8][9] This indicates a targeted and significant antimicrobial action. However, its broader spectrum of activity against other common pathogens like Escherichia coli and Staphylococcus aureus has not been extensively reported. The potent activity against C. difficile suggests that the anilide modification significantly enhances its antimicrobial efficacy compared to the parent cholic acid.
| Compound | Organism | MIC (µM) | Reference |
| This compound | Clostridium difficile (spore germination) | 1.8 (IC50) | [8][9] |
| Escherichia coli | Data Not Available | - | |
| Staphylococcus aureus | Data Not Available | - | |
| Cholic Acid | Staphylococcus aureus | 20,000 | [7] |
| Escherichia coli | >125,000 (generally considered inactive) | Inferred from general knowledge |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and cholic acid.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds (this compound and cholic acid) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay - Griess Assay)
Objective: To measure the inhibitory effect of the test compounds on nitric oxide (NO) production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
NO Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a new 96-well plate and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.
Methodology:
-
Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of cholic acid and its anilide derivative.
Signaling Pathway in LPS-stimulated Macrophages
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production in macrophages.
Conclusion
The conversion of cholic acid to this compound dramatically alters its biological activity profile. While cholic acid is a relatively inert and non-toxic endogenous molecule, its synthetic anilide derivative displays potent and specific antimicrobial activity, as evidenced by its inhibition of C. difficile spore germination. This suggests that the anilide modification is a promising strategy for developing new antimicrobial agents. However, a comprehensive understanding of this compound's biological effects, particularly its cytotoxicity against mammalian cells and its broader anti-inflammatory and antimicrobial spectrum, requires further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. N-methyl Benzimidazole Tethered Cholic Acid Amphiphiles Can Eradicate S. aureus-Mediated Biofilms and Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antibacterial Activity of Unconjugated and Conjugated Bile Salts on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Bile Acids - CAT N°: 26144 [bertin-bioreagent.com]
- 9. This compound - Labchem Catalog [labchem.com.my]
In Vivo Validation of Cholic Acid Anilide as a Therapeutic Agent: A Comparative Guide to Kinase Inhibitors in Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. Cholic acid anilide has been identified as a potential therapeutic agent, reportedly inducing apoptosis in cancer cells, including those of thyroid origin, through the inhibition of specific kinases.[1] However, a comprehensive in vivo validation of this compound is not yet publicly available. This guide, therefore, provides a comparative overview of established multi-kinase inhibitors currently utilized in the treatment of advanced thyroid cancer, offering a benchmark against which emerging agents like this compound may one day be compared.
This guide will objectively compare the in vivo performance of four FDA-approved tyrosine kinase inhibitors for thyroid cancer: Sorafenib, Lenvatinib, Vandetanib, and Cabozantinib. The comparison will be based on available preclinical experimental data, focusing on their mechanisms of action, efficacy in tumor growth inhibition, and the experimental protocols used in their validation.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo efficacy of Sorafenib, Lenvatinib, Vandetanib, and Cabozantinib in preclinical mouse models of thyroid cancer. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, cell lines, and dosing regimens.
| Therapeutic Agent | Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma Xenograft (nude mice) | DRO | 40 mg/kg/day and 80 mg/kg/day | 63% and 93% inhibition, respectively | [2] |
| Lenvatinib | Anaplastic Thyroid Cancer Mouse Model | 8505C and TCO1 | - | Enhanced antitumor effects when combined with MEK inhibitors | [3] |
| Vandetanib | Anaplastic Thyroid Carcinoma Xenograft (CD nu/nu mice) | 8305C | 25 mg/kg/day | Significantly inhibited tumor growth | [4] |
| Cabozantinib | Medullary Thyroid Carcinoma Xenograft (nude mice) | TT | Dose-dependent | Dose-dependent tumor growth inhibition | [5][6] |
Mechanisms of Action: Targeting Key Signaling Pathways in Thyroid Cancer
The therapeutic efficacy of these kinase inhibitors stems from their ability to block critical signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Sorafenib Signaling Pathway
Sorafenib is a multi-kinase inhibitor that targets several kinases, including RAF-1, B-RAF, VEGFR-2, and PDGFR-β.[7][8][9][10] By inhibiting the RAF/MEK/ERK pathway, it directly impedes tumor cell proliferation. Its anti-angiogenic effects are mediated through the inhibition of VEGFR-2 and PDGFR-β.
Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.
Lenvatinib Signaling Pathway
Lenvatinib is another multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[3][11][12][13] Its primary mechanism is the potent inhibition of angiogenesis through the VEGFR and FGFR pathways. It also directly inhibits tumor cell proliferation by targeting other key kinases.
Caption: Lenvatinib targets multiple receptor tyrosine kinases involved in angiogenesis and proliferation.
Vandetanib Signaling Pathway
Vandetanib is a potent inhibitor of RET, VEGFR, and EGFR signaling pathways.[14][15][16][17][18] Its efficacy in medullary thyroid cancer is largely attributed to its inhibition of the RET proto-oncogene. The anti-angiogenic effects are mediated through VEGFR inhibition, and the anti-proliferative effects through EGFR inhibition.
References
- 1. This compound | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Sorafenib and thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacr.org [aacr.org]
- 12. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 16. Deciphering the resistance mechanism of RET kinase mutant against vandetanib and nintedanib using molecular dynamics simulations - ProQuest [proquest.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Docking Analysis of Bile Acid Derivatives with TGR5
A deep dive into the binding affinities and interaction patterns of various bile acid derivatives with the Takeda G-protein-coupled receptor 5 (TGR5), a key therapeutic target for metabolic and inflammatory diseases. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of molecular docking studies, supported by experimental data and detailed protocols, to facilitate the rational design of novel TGR5 agonists.
Comparative Binding Affinities of TGR5 Ligands
The binding affinity of a ligand to its receptor is a critical determinant of its potency. Molecular docking studies provide valuable insights into these interactions by predicting the binding conformation and estimating the binding energy. The following table summarizes the docking scores of various natural and synthetic bile acid derivatives against the TGR5 receptor. Lower docking scores typically indicate a higher binding affinity.
| Compound Name | Abbreviation | Type | Docking Score (kcal/mol) | Reference |
| Lithocholic acid | LCA | Natural Bile Acid | -10.2 to -5.2 | [1] |
| Deoxycholic acid | DCA | Natural Bile Acid | Not explicitly stated, but potent agonist | [2] |
| Chenodeoxycholic acid | CDCA | Natural Bile Acid | Not explicitly stated, but potent agonist | [2] |
| Cholic acid | CA | Natural Bile Acid | Not explicitly stated, but potent agonist | [2] |
| 6α-ethyl-23(S)-methyl-cholic acid | INT-777 (S-EMCA) | Synthetic Bile Acid Derivative | -634.1 (IFD Score) | [3][4] |
| Obeticholic acid | OCA (INT-747) | Synthetic Bile Acid Derivative | -621.8 (IFD Score) | [3] |
| Oleanolic acid | OA | Natural Triterpenoid | Varies by study | [2][5] |
| Betulinic acid | BA | Natural Triterpenoid | Varies by study | [2][5] |
| Curcumin | - | Natural Compound | Varies by study | [5] |
| Ursolic acid | UA | Natural Triterpenoid | Varies by study | [5] |
Note: Docking scores can vary depending on the specific software, force fields, and receptor models used. The data presented here is a synthesis from multiple sources to provide a comparative overview.
The TGR5 Signaling Cascade
TGR5 is a G-protein-coupled receptor (GPCR) that, upon activation by bile acids, primarily couples to the Gαs subunit.[6][7] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various physiological responses.[5][8] These include the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[2][4][5] In some cell types, TGR5 can also couple to Gαi, leading to a decrease in cAMP and activation of the ERK1/2 pathway.[6][8]
Caption: TGR5 Signaling Pathway.
Experimental Protocols: Molecular Docking of TGR5
The following provides a generalized workflow for performing molecular docking studies with TGR5, based on methodologies cited in the literature.[1][3][5][10]
Caption: Molecular Docking Workflow.
1. Protein Preparation:
-
The three-dimensional structure of the human TGR5 receptor is obtained from the Protein Data Bank (PDB ID: 7BW0).[5][10]
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D or 3D structures of the bile acid derivatives are obtained from databases such as PubChem or synthesized in silico.[5][10]
-
Ligands are prepared by assigning appropriate atom types and charges, and their geometries are optimized.
3. Grid Box Generation:
-
A grid box is defined around the known or predicted binding site of the TGR5 receptor. Key residues involved in bile acid binding, such as Asn93, Glu169, and Tyr240, can be used to guide the placement of the grid box.[1][3]
4. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock Vina or CB-Dock2.[1][10] These programs systematically sample different conformations and orientations of the ligand within the defined grid box.
5. Pose Analysis and Scoring:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies (docking scores).
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
6. Interaction Visualization:
-
The best-ranked docking poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the TGR5 receptor.[10] This analysis helps to rationalize the observed binding affinities and can guide the design of new derivatives with improved potency and selectivity.
References
- 1. The discovery of a new nonbile acid modulator of Takeda G protein‐coupled receptor 5: An integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cholic Acid Anilide and Other TGR5 Agonists in Modulating G-Protein Coupled Bile Acid Receptor 5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various TGR5 agonists, with a focus on available data for cholic acid derivatives. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these compounds for therapeutic development.
Takeda G-protein coupled receptor 5 (TGR5), a member of the G-protein coupled receptor superfamily, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by bile acids and synthetic agonists initiates a signaling cascade that influences glucose homeostasis, energy expenditure, and inflammatory responses. A wide array of natural and synthetic TGR5 agonists have been identified and characterized. This guide focuses on comparing the efficacy of these agonists, with a particular interest in cholic acid derivatives, including the less characterized cholic acid anilide.
Quantitative Comparison of TGR5 Agonist Efficacy
The efficacy of TGR5 agonists is primarily determined by their potency in activating the receptor, commonly measured as the half-maximal effective concentration (EC50) in in-vitro assays. The following table summarizes the reported EC50 values for a selection of known TGR5 agonists.
| Agonist | Agonist Type | Human TGR5 EC50 (µM) | Murine TGR5 EC50 (µM) | Reference |
| This compound | Synthetic | Data Not Available | Data Not Available | - |
| Lithocholic Acid (LCA) | Primary Bile Acid | 0.53 | - | [1][2] |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | 1.0 | - | [2] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | 4.4 - 7.5 | - | [1][2] |
| Cholic Acid (CA) | Primary Bile Acid | 7.7 | - | [1][2] |
| Taurolithocholic Acid (TLCA) | Conjugated Bile Acid | 0.33 | - | [2] |
| INT-777 | Semi-synthetic | Potent Agonist | - | [3] |
| Betulinic Acid | Natural Product | - | - | [4] |
| LT-188A | Synthetic | 23 | - | [5] |
| OM8 | Synthetic | 0.202 | 0.074 | [6] |
| Compound 12 | Synthetic | 0.143 | 0.0012 | [7] |
Note: The potency of agonists can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The evaluation of TGR5 agonist efficacy typically involves two key in-vitro assays: measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation and quantification of glucagon-like peptide-1 (GLP-1) secretion.
TGR5 Activation Assay (cAMP Measurement)
This assay directly measures the activation of the TGR5 receptor by quantifying the downstream second messenger, cAMP.
Objective: To determine the potency (EC50) of a test compound in activating the TGR5 receptor.
General Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express the human or murine TGR5 receptor.[6][9]
-
Seeding: Cells are seeded into 96-well plates at a density of 30,000-50,000 cells per well and incubated for 18-24 hours.[9]
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compound. A known TGR5 agonist, such as Lithocholic Acid, is used as a positive control.[10] The incubation period is typically short, around 30 minutes at room temperature.[10]
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescent tracer competes with cellular cAMP for binding to a specific antibody.
-
Luciferase Reporter Assay: Cells are co-transfected with a cAMP response element (CRE) linked to a luciferase reporter gene. TGR5 activation leads to cAMP production, which in turn drives luciferase expression.[6]
-
ELISA: A standard enzyme-linked immunosorbent assay to quantify cAMP levels.
-
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated.
GLP-1 Secretion Assay
This assay assesses the physiological response to TGR5 activation in enteroendocrine cells, which is the secretion of the incretin hormone GLP-1.
Objective: To measure the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.
General Protocol:
-
Cell Culture: Murine intestinal enteroendocrine cell lines, such as STC-1 or GLUTag cells, are cultured in appropriate media.[4][11]
-
Seeding: Cells are seeded into 24-well plates and allowed to adhere and grow for approximately 20-24 hours.[11]
-
Compound Treatment: The cells are washed and incubated with a standard saline solution containing the test compound at various concentrations for a period of 2 hours at 37°C.[11] The solution also contains protease inhibitors to prevent GLP-1 degradation.[11]
-
Sample Collection: The supernatant (culture medium) is collected to measure secreted GLP-1. The cells are lysed to measure the intracellular GLP-1 content.[11]
-
GLP-1 Measurement: The concentration of GLP-1 in the supernatant and cell lysates is quantified using a specific ELISA kit.[12]
-
Data Analysis: GLP-1 secretion is typically expressed as a percentage of the total cellular GLP-1 content. The results are analyzed to determine the dose-dependent effect of the agonist on GLP-1 release.
Visualizing the Molecular Pathway and Experimental Process
To better understand the mechanisms and procedures involved, the following diagrams illustrate the TGR5 signaling pathway and a generalized experimental workflow for evaluating TGR5 agonists.
Figure 1: TGR5 signaling pathway upon agonist binding.
Figure 2: General workflow for evaluating TGR5 agonists.
References
- 1. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
Validating the Anti-inflammatory Properties of Cholic Acid Anilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of cholic acid anilide against two well-established anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) meloxicam. While direct experimental data on the anti-inflammatory effects of this compound is limited, this document extrapolates its potential mechanisms based on the known activities of its parent compound, cholic acid, and other synthetic bile acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this compound in inflammatory diseases.
Introduction to this compound and its Potential Anti-inflammatory Role
This compound is a synthetic derivative of cholic acid, a primary bile acid naturally synthesized in the liver. While current research primarily focuses on its efficacy as an inhibitor of Clostridium difficile spore germination, the broader family of bile acids and their derivatives are recognized for their role in modulating inflammatory responses.
Bile acids can exert anti-inflammatory effects through various mechanisms, most notably by interacting with cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is hypothesized that synthetic modifications to the cholic acid structure, such as the addition of an anilide group, could enhance its interaction with key proteins in these pathways, leading to a more potent anti-inflammatory effect. This guide will explore this potential by comparing it to the known mechanisms and efficacy of dexamethasone and meloxicam.
Comparative Analysis of Anti-inflammatory Agents
This section compares this compound (based on the inferred properties of bile acid derivatives) with dexamethasone and meloxicam across several key parameters, including their mechanism of action and their effects on pro-inflammatory cytokine production.
Mechanism of Action
-
This compound (Putative): As a bile acid derivative, this compound is predicted to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. This could occur through the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.
-
Dexamethasone: This potent synthetic glucocorticoid exhibits broad anti-inflammatory effects. A primary mechanism is the inhibition of the NF-κB pathway. Dexamethasone induces the synthesis of IκBα, the inhibitor of NF-κB, which traps NF-κB in the cytoplasm and prevents it from activating inflammatory genes.[1][2] It can also suppress the activity of other transcription factors like activator protein-1 (AP-1).
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID), meloxicam preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, meloxicam reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms. Some studies also suggest that meloxicam can inhibit the activation of NF-κB.
Quantitative Comparison of Cytokine Inhibition
The following table summarizes the quantitative data on the inhibition of TNF-α and IL-6 by the compared substances in in vitro models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages. It is important to note that no direct data for this compound is currently available; the data for cholic acid is presented as a proxy.
| Compound | Target Cell Line | Cytokine | IC50 / Inhibition % |
| Cholic Acid | RAW 264.7 Macrophages | IL-6 | Significant inhibition at pathological concentrations |
| Dexamethasone | RAW 264.7 Macrophages | TNF-α | Significant suppression at 1µM[1][3] |
| Human Monocytes | IL-6 | Dose-dependent suppression | |
| Meloxicam | RAW 264.7 Macrophages | TNF-α, IL-6 | Significant decrease in expression[5] |
| Bovine Endometrial Cells | TNF-α, IL-6 | Reduction in mRNA levels |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
To validate the anti-inflammatory properties of a test compound like this compound, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.
General Experimental Workflow
The following diagram illustrates a standard workflow for evaluating the anti-inflammatory potential of a novel compound.
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or control compounds (dexamethasone, meloxicam). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Sample Collection: After the 24-hour incubation, centrifuge the culture plates and collect the cell-free supernatants.
-
ELISA Protocol: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB Pathway Activation
-
Protein Extraction: After a shorter incubation period with LPS (e.g., 30-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65) and IκBα overnight at 4°C. Also, probe for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-p65 band relative to the total p65 and the degradation of the IκBα band will indicate the level of NF-κB activation.
NF-κB Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the known and potential points of inhibition by the compounds discussed.
Conclusion
While this compound is a promising synthetic bile acid derivative, its anti-inflammatory properties have not yet been extensively characterized. Based on the known functions of other bile acids, it is plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway. This guide provides a framework for the systematic evaluation of this potential, offering a direct comparison with the well-established anti-inflammatory agents dexamethasone and meloxicam. The provided experimental protocols and pathway diagrams serve as a starting point for researchers to design and conduct studies that will elucidate the therapeutic potential of this compound in inflammatory conditions. Further research is warranted to generate direct experimental data and validate the hypotheses presented in this guide.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cholic Acid Anilide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cholic acid anilide, a synthetic bile acid derivative used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental protection practices.
This compound, while not classified as a hazardous substance according to the available safety data for its parent compound, cholic acid, should be handled with care.[1] As a matter of best practice, and in the absence of a specific Safety Data Sheet (SDS) for the anilide form, it is recommended that this compound waste be treated as a chemical waste product. All laboratory personnel should adhere to their institution's chemical hygiene plan and waste disposal protocols.
Summary of Chemical and Physical Properties
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 6912-96-5 | [2] |
| Molecular Formula | C₃₀H₄₅NO₄ | [2] |
| Molecular Weight | 483.7 g/mol | [2] |
| Formulation | Crystalline solid | |
| Purity | ≥98% | |
| Solubility (DMF) | 10 mg/ml | [2] |
| Solubility (DMSO) | 10 mg/ml | [2] |
| Solubility (DMSO:PBS (pH 7.2) (1:4)) | 0.20 mg/ml | [2] |
| Solubility (Ethanol) | 1 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years | [2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is based on general guidelines for the disposal of non-hazardous chemical waste and should be adapted to comply with your institution's specific requirements.
1. Waste Identification and Segregation:
- Treat all solid and liquid waste containing this compound as chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Waste Collection:
- Solid Waste:
- Collect unused or contaminated solid this compound in a designated, leak-proof container.
- The container should be compatible with the chemical and clearly labeled.
- Liquid Waste:
- Collect solutions containing this compound in a separate, sealable waste container.
- Ensure the container is made of a material compatible with the solvents used (e.g., glass or polyethylene).
- Do not fill the container to more than 80% of its capacity to prevent spills.
3. Labeling:
- Clearly label the waste container with the following information:
- The words "Chemical Waste"
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date of accumulation.
- The name of the principal investigator or laboratory contact.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure and away from general laboratory traffic.
- Do not dispose of this compound waste down the drain or in regular trash.[3][4]
5. Disposal Request:
- Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[3][5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Cholic Acid Anilide
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Cholic acid anilide, including comprehensive personal protective equipment (PPE) guidelines, step-by-step operational procedures, and a detailed disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations are based on the product information sheet from Cayman Chemical and the SDS for the closely related compound, Cholic Acid.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always check for breakthrough times for similar compounds. |
| Double Gloving | Recommended to reduce the risk of exposure from a single glove failure. | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
| Respirator | An air-purifying respirator with an appropriate particulate filter may be necessary if working outside of a fume hood. Consult your institution's safety officer. |
Quantitative Safety Data
The following table summarizes available quantitative toxicity data for the related compound, Cholic Acid, which can be used as a conservative estimate for this compound in the absence of its specific data.[2][3]
| Compound | Test Type | Route of Exposure | Species | Value |
| Cholic Acid | LD50 | Oral | Mouse | 4,950 mg/kg |
| Cholic Acid | LD50 | Intraperitoneal | Mouse | 330 mg/kg |
| Cholic Acid | TDLo | Oral | Rat | 0.28 mg/kg |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. TDLo: Lowest Published Toxic Dose.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
-
Preparation and Pre-Handling:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not publicly available, review the product information and the SDS for Cholic Acid.[1][2]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.
-
-
Weighing and Transfer:
-
Work in a Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.
-
Use Appropriate Tools: Use a clean, designated spatula for transferring the powder.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust.
-
Weighing: Tare a clean weighing paper or boat on an analytical balance inside the fume hood. Carefully add the desired amount of this compound.
-
Transfer: Gently transfer the weighed powder to the reaction vessel or container.
-
-
Dissolution:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Add the chosen solvent to the vessel containing the this compound powder.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Post-Handling and Cleanup:
-
Decontaminate: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Clean Equipment: Clean all non-disposable equipment that came into contact with the chemical.
-
Dispose of Waste: Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety. The following plan outlines the correct procedures for disposing of waste generated from handling this compound.
Waste Segregation
-
Solid Waste: All contaminated solid materials, including used gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
